molecular formula C9H4BrClOS B186732 6-Bromo-1-benzothiophene-2-carbonyl chloride CAS No. 105212-27-9

6-Bromo-1-benzothiophene-2-carbonyl chloride

Cat. No.: B186732
CAS No.: 105212-27-9
M. Wt: 275.55 g/mol
InChI Key: CYGRVPIAWAUVSU-UHFFFAOYSA-N
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Description

6-Bromo-1-benzothiophene-2-carbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C9H4BrClOS and its molecular weight is 275.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClOS/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGRVPIAWAUVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544016
Record name 6-Bromo-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105212-27-9
Record name 6-Bromo-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-1-benzothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Bromo-1-benzothiophene-2-carbonyl chloride in Modern Drug Discovery

This compound is a key heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its benzothiophene core is a privileged scaffold found in numerous therapeutic agents, including selective estrogen receptor modulators like arzoxifene and raloxifene, the antipsychotic agent brexpiprazole, and the antifungal sertaconazole.[1] The reactivity of the acyl chloride group, combined with the specific substitution pattern of the benzothiophene ring, makes this compound a versatile intermediate for creating diverse molecular libraries aimed at discovering new drug candidates.[2][3]

The precise characterization of such intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) stands as an indispensable analytical technique in this endeavor, offering unparalleled sensitivity and specificity for molecular identification, purity assessment, and structural elucidation.[4] High-resolution mass spectrometry (HRMS) is particularly crucial in pharmaceutical analysis, as it provides exceptional mass accuracy, allowing for the confident determination of elemental compositions and the differentiation of compounds with very similar masses, such as impurities and degradation products.[5][6][7]

This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of sample preparation, ionization techniques, fragmentation behavior, and spectral interpretation, offering field-proven insights to empower robust and reliable analytical workflows.

Part 1: Foundational Mass Spectrometry Principles for a Halogenated Heterocycle

The mass spectrum of this compound is distinguished by the presence of two halogen atoms, bromine and chlorine, each with characteristic isotopic patterns. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, while chlorine has two isotopes, 35Cl and 37Cl, in a roughly 3:1 ratio.[8][9] This results in a distinctive isotopic cluster for the molecular ion, which serves as a primary diagnostic feature.

Ionization Techniques: Choosing the Right Tool for the Job

The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For a moderately polar and thermally stable molecule like this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for producing ions from macromolecules and polar molecules in solution.[10] While acyl chlorides can be reactive, under controlled, anhydrous conditions, ESI can be employed. It is particularly useful when coupling liquid chromatography with mass spectrometry (LC-MS).[10]

  • Atmospheric Pressure Chemical Ionization (APCI): Well-suited for less polar and thermally stable compounds with molecular weights typically under 1500 Da.[11][12] APCI involves vaporizing the sample and then ionizing the analyte molecules through gas-phase ion-molecule reactions.[11][13] Given the thermal stability of the benzothiophene core, APCI is a robust choice for this analysis.[12][13]

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Pharmaceutical Analysis

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide high resolution and mass accuracy, which are essential for the unambiguous identification of pharmaceutical compounds and their metabolites.[6][14] This level of precision allows for the confident determination of elemental compositions, a critical step in structural elucidation.[14]

Part 2: Experimental Design and Protocols

A well-designed experiment is the foundation of reliable mass spectrometric data. This section outlines key considerations and step-by-step protocols for the analysis of this compound.

Sample Preparation: The First Critical Step

The high reactivity of the acyl chloride functional group necessitates careful sample handling to prevent hydrolysis.

Protocol for Sample Preparation:

  • Solvent Selection: Dissolve the this compound sample in a dry, aprotic solvent such as dichloromethane or acetonitrile to a final concentration of approximately 1 mg/mL. Anhydrous conditions are crucial.[15]

  • Working Solutions: Prepare a series of dilutions from the stock solution using the same anhydrous solvent to achieve a final concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.

  • Immediate Analysis: Analyze the prepared samples as quickly as possible to minimize the risk of degradation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For the separation and analysis of this compound and potential impurities, a reversed-phase LC-MS method is recommended.

Table 1: Recommended LC-MS Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization.
Mobile Phase B 0.1% AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.3 mL/minCompatible with standard ESI and APCI sources.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLA typical injection volume for analytical LC-MS.
Mass Spectrometer Settings

The following are suggested starting parameters for a high-resolution mass spectrometer. Optimization may be required based on the specific instrument.

Table 2: Suggested HRMS Parameters (Positive Ion Mode)

ParameterESI SettingAPCI SettingRationale
Ionization Mode PositivePositiveProtonation is a common ionization pathway for this type of molecule.
Capillary Voltage 3.5 kV4.0 kVOptimizes the electrospray or corona discharge for efficient ionization.
Source Temp. 120 °C350 °CESI requires lower temperatures to prevent solvent boiling before spraying, while APCI needs higher temperatures for vaporization.
Desolvation Temp. 350 °C400 °CFacilitates the removal of solvent from the ionized droplets.
Cone Gas Flow 50 L/hr50 L/hrHelps to nebulize the sample and prevent solvent clusters from entering the mass analyzer.
Desolvation Gas Flow 600 L/hr600 L/hrAids in the desolvation process.
Mass Range 100 - 500 m/z100 - 500 m/zCovers the expected mass of the parent compound and its fragments.
Acquisition Mode MS and MS/MSMS and MS/MSAllows for the collection of both full scan data for the parent ion and fragmentation data for structural elucidation.

Part 3: Data Interpretation and Fragmentation Analysis

The interpretation of the mass spectrum of this compound relies on understanding its characteristic isotopic pattern and fragmentation pathways.

Isotopic Pattern of the Molecular Ion

The presence of one bromine and one chlorine atom will produce a unique isotopic cluster for the molecular ion. The theoretical exact masses of the most abundant isotopes are: C=12.0000, H=1.0078, O=15.9949, S=31.9721, 79Br=78.9183, 81Br=80.9163, 35 Cl=34 .9689, 37 Cl=36 .9659. The molecular formula is C9H4BrClOS.

Table 3: Theoretical Isotopic Distribution of the Molecular Ion

Isotope CombinationTheoretical m/zApproximate Relative Abundance
79Br, 35Cl273.8955100%
79Br, 37Cl275.892632%
81Br, 35Cl275.893598%
81Br, 37Cl277.890631%

Note: The overlapping signals at m/z ~276 will combine.

Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion and gain structural information. The acyl chloride and the benzothiophene ring are the most likely sites for fragmentation.

A primary fragmentation event for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion.[15] Subsequent loss of carbon monoxide from this acylium ion is also a common pathway.[16][17] The benzothiophene ring itself can also undergo fragmentation.[18][19][20]

Key Fragmentation Pathways:

  • Loss of Cl: The initial loss of the chlorine atom from the carbonyl chloride group is a characteristic fragmentation for acyl chlorides.[20]

  • Loss of CO: Following the loss of chlorine, the resulting acylium ion can lose a molecule of carbon monoxide.

  • Cleavage of the Benzothiophene Ring: The benzothiophene core can undergo ring-opening and subsequent fragmentation.

Fragmentation_Pathway M [M]+. m/z 274/276/278 F1 [M-Cl]+. m/z 239/241 M->F1 - Cl F2 [M-Cl-CO]+. m/z 211/213 F1->F2 - CO F3 [C8H4SBr]+. m/z 211/213 F2->F3 Rearrangement

Caption: Proposed fragmentation pathway of this compound.

Workflow for Structural Confirmation

A systematic workflow ensures the confident identification of the target compound.

Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Interpretation cluster_confirmation Confirmation A LC-HRMS Analysis (Full Scan) C Extract Ion Chromatogram (EIC) for Theoretical m/z A->C B Tandem MS (MS/MS) Analysis F Fragmentation Pattern Analysis B->F D Isotopic Pattern Matching C->D E Elemental Composition Determination (<5 ppm error) D->E G Structure Confirmation E->G F->G

Caption: Logical workflow for the mass spectrometric analysis and confirmation.

Conclusion: Ensuring Analytical Confidence in Drug Development

The mass spectrometric analysis of this compound is a multifaceted process that requires careful attention to experimental detail and a thorough understanding of the molecule's chemical properties. By leveraging high-resolution mass spectrometry and appropriate ionization techniques, researchers can confidently determine the structure, purity, and integrity of this vital pharmaceutical intermediate. The insights and protocols provided in this guide serve as a robust framework for developing and validating analytical methods, ultimately contributing to the quality and safety of novel therapeutic agents. As the pharmaceutical landscape continues to evolve, the role of advanced mass spectrometry in ensuring the quality of drug candidates from the earliest stages of development will only become more critical.[4][5]

References

  • A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. Benchchem.
  • High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass Laboratories Inc.
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online.
  • High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom Publishing.
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc.
  • Herrera, L. C., Ramaley, L., & Grossert, J. S. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571–579. Available from: [Link].

  • Herrera, L., Ramaley, L., & Grossert, J. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Semantic Scholar. Available from: [Link].

  • Grdadolnik, J., & Stanovnik, B. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282–288. Available from: [Link].

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  • Electrospray ionization. Wikipedia. Available from: [Link].

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. Available from: [Link].

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  • Mass Spectrometry of Some Common Functional Groups. NC State University Libraries. Available from: [Link].

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. National Institutes of Health. Available from: [Link].

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The Architectural Precision of 6-Bromo-1-benzothiophene Derivatives: A Crystallographic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Structural Insight in Medicinal Chemistry

In the landscape of modern drug discovery, the benzothiophene scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. A notable class of drugs based on this scaffold are the Selective Estrogen Receptor Modulators (SERMs), such as Raloxifene, which are pivotal in the treatment and prevention of osteoporosis and breast cancer.[1][2] The introduction of a bromine atom at the 6-position of the 1-benzothiophene ring system offers a strategic point for both chemical modification and influencing the molecule's solid-state properties. Understanding the precise three-dimensional arrangement of these molecules in the crystalline state is paramount, as it governs key pharmaceutical parameters including solubility, stability, and bioavailability. This guide provides a comprehensive exploration of the crystal structure of 6-bromo-1-benzothiophene derivatives, offering field-proven insights into their synthesis, crystallization, and the critical interplay of intermolecular forces that dictate their supramolecular architecture.

I. The Strategic Synthesis of 6-Bromo-1-benzothiophene Derivatives

The synthetic pathways to 6-bromo-1-benzothiophene and its derivatives are diverse, often involving multi-step sequences that allow for the introduction of various functional groups. A common strategy involves the construction of the benzothiophene ring system from appropriately substituted precursors.

Experimental Protocol: A Generalized Synthetic Approach

A prevalent method for synthesizing substituted benzothiophenes involves the palladium-catalyzed coupling of a substituted thiophenol with an alkyne, followed by an electrophilic cyclization. The following protocol outlines a general procedure that can be adapted for the synthesis of various 6-bromo-1-benzothiophene derivatives.

Step 1: Synthesis of the Precursor (e.g., a substituted 2-alkynylthioanisole)

  • To a solution of a substituted 2-bromothiophenol in a suitable solvent (e.g., 1,4-dioxane), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Under an inert atmosphere (e.g., argon), add the desired terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Electrophilic Cyclization to the Benzothiophene Core

  • Dissolve the purified alkynylthioanisole precursor in a suitable solvent (e.g., dichloromethane).

  • Add an electrophilic halogenating agent (e.g., iodine or N-bromosuccinimide) portion-wise at room temperature.

  • Stir the mixture until the cyclization is complete.

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess halogen.

  • Separate the organic layer, dry it, and concentrate it to yield the crude 6-bromo-1-benzothiophene derivative.

  • Further purification can be achieved by recrystallization or column chromatography.

The causality behind these experimental choices lies in the efficiency and regioselectivity of the palladium-catalyzed cross-coupling reactions and the subsequent intramolecular electrophilic cyclization, which is a robust method for forming the thiophene ring of the benzothiophene system.

II. The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent, temperature, and crystallization technique are paramount.

Experimental Protocol: Growing Single Crystals

Slow Evaporation Method:

  • Dissolve the purified 6-bromo-1-benzothiophene derivative in a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane, ethyl acetate/heptane) at a concentration slightly below saturation.

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes.

  • Allow the solvent to evaporate slowly at a constant temperature over several days to weeks.

Vapor Diffusion Method:

  • Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.

  • The outer jar should contain a more volatile solvent in which the compound is less soluble (the anti-solvent).

  • Over time, the anti-solvent vapor will diffuse into the inner vial, gradually reducing the solubility of the compound and promoting the growth of single crystals.

The rationale for these techniques is to achieve a slow and controlled change in supersaturation, which is conducive to the formation of well-ordered single crystals rather than amorphous precipitate or polycrystalline material.

III. Unveiling the Molecular Architecture: X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state.

Workflow for Crystal Structure Determination

workflow cluster_exp Experimental cluster_analysis Data Analysis & Refinement crystal_growth Crystal Growth & Selection data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Key Crystallographic Parameters: A Comparative Overview

The following table summarizes key crystallographic parameters for a selection of benzothiophene derivatives, illustrating the structural diversity within this class of compounds. While specific data for a wide range of 6-bromo-1-benzothiophene derivatives is dispersed throughout the literature, this comparative data for related structures provides a valuable reference.

ParameterCompound 1: (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanoneCompound 2: (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
Chemical Formula C₁₅H₁₅NOSC₁₃H₁₂ClNOS
Crystal System OrthorhombicMonoclinic
Space Group Pna2₁P2₁/c
Unit Cell Dimensions a = 9.2080(4) Åb = 14.0485(7) Åc = 10.3826(6) Åa = 10.6092(8) Åb = 10.8355(8) Åc = 11.1346(9) Åβ = 98.643(6)°

Data sourced from a study on 2-aminothiophene derivatives, which are structurally related to the benzothiophene core.[3]

IV. The Supramolecular Synthon: Intermolecular Interactions

The crystal packing of 6-bromo-1-benzothiophene derivatives is orchestrated by a network of non-covalent interactions. The bromine atom, in particular, plays a crucial role in directing the supramolecular assembly through halogen bonding.

Key Intermolecular Interactions

interactions 6-Bromo-1-benzothiophene 6-Bromo-1-benzothiophene Halogen Bonds (Br···O, Br···N, Br···S) Halogen Bonds (Br···O, Br···N, Br···S) 6-Bromo-1-benzothiophene->Halogen Bonds (Br···O, Br···N, Br···S) directs Hydrogen Bonds (C-H···O, C-H···π) Hydrogen Bonds (C-H···O, C-H···π) 6-Bromo-1-benzothiophene->Hydrogen Bonds (C-H···O, C-H···π) participates in π-π Stacking π-π Stacking 6-Bromo-1-benzothiophene->π-π Stacking enables Crystal Packing Crystal Packing Halogen Bonds (Br···O, Br···N, Br···S)->Crystal Packing Hydrogen Bonds (C-H···O, C-H···π)->Crystal Packing π-π Stacking->Crystal Packing

Caption: Key intermolecular interactions governing the crystal packing of 6-bromo-1-benzothiophene derivatives.

Halogen Bonding: The bromine atom at the 6-position possesses a region of positive electrostatic potential on its outer surface (the σ-hole), which can interact favorably with nucleophilic atoms such as oxygen, nitrogen, or sulfur on neighboring molecules. These halogen bonds are highly directional and can be a powerful tool in crystal engineering to control the solid-state architecture.

Hydrogen Bonding: While not classic hydrogen bond donors, activated C-H groups on the aromatic rings can participate in weak C-H···O and C-H···π hydrogen bonds, further stabilizing the crystal lattice.

π-π Stacking: The planar aromatic benzothiophene core facilitates face-to-face or offset π-π stacking interactions, which are significant in the packing of many aromatic compounds.

The interplay of these interactions determines the overall packing motif, which can range from herringbone arrangements to layered structures. This, in turn, influences the material's bulk properties.

V. Structure-Activity Relationship: The Impact on Drug Development

The crystal structure of a 6-bromo-1-benzothiophene derivative provides a static snapshot that informs our understanding of its dynamic behavior in a biological system. For instance, in the context of SERMs, the precise geometry of the molecule, as determined by crystallography, is critical for its binding affinity and selectivity for different estrogen receptor subtypes (ERα and ERβ).[4]

The bromine substituent can influence the electronic properties of the benzothiophene ring system, which can modulate the molecule's interaction with the receptor binding pocket. Furthermore, the solid-state packing, governed by the intermolecular interactions discussed, will impact the drug's dissolution rate, a key factor in its oral bioavailability.

By systematically studying the crystal structures of a series of 6-bromo-1-benzothiophene derivatives with varying substituents, researchers can establish quantitative structure-activity relationships (QSAR). This knowledge enables the rational design of new drug candidates with optimized pharmacological profiles, including enhanced potency, improved selectivity, and favorable pharmacokinetic properties.

Conclusion

The crystallographic analysis of 6-bromo-1-benzothiophene derivatives is a cornerstone of their development as therapeutic agents. This guide has provided a framework for understanding the synthesis, crystallization, and structural characterization of these important molecules. The detailed insights into their three-dimensional architecture and the non-covalent forces that govern their assembly in the solid state are indispensable for the medicinal chemist. By leveraging this structural knowledge, the scientific community can continue to innovate and engineer new benzothiophene-based drugs with improved efficacy and safety profiles, ultimately contributing to the advancement of human health.

References

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  • Thatcher, G. R. J., et al. (2007). Benzothiophene selective estrogen receptor modulators with modulated oxidative activity and receptor affinity. PubMed. [Link]

  • ResearchGate. (n.d.). Structure of 3-substituted benzothiophenes which are used as drugs and drug candidates.
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  • Thatcher, G. R. J., et al. (2012). Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a Novel GPR30-Dependent Mechanism. ACS Chemical Neuroscience. [Link]

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  • Rasheed, T., et al. (2018). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. MDPI. [Link]

  • ResearchGate. (2018). (PDF) One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities.
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of 6-Bromo-1-benzothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of a Key Benzothiophene Intermediate.

Introduction: The Significance of 6-Bromo-1-benzothiophene-2-carbonyl chloride in Medicinal Chemistry

This compound is a vital heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The reactivity of the carbonyl chloride group makes it a versatile intermediate for the creation of amides, esters, and other derivatives, enabling the exploration of vast chemical space in drug discovery programs.

Understanding the solubility of this compound is paramount for its effective utilization. Proper solvent selection is critical for achieving optimal reaction kinetics, simplifying purification processes, and developing stable formulations. This guide serves as a key resource for chemists and pharmaceutical scientists working with this important synthetic intermediate.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This axiom suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

The this compound molecule possesses distinct regions of varying polarity:

  • The Benzothiophene Core: The fused benzene and thiophene rings create a largely non-polar, aromatic system. This core structure contributes to the compound's solubility in non-polar and moderately polar solvents. The parent compound, benzothiophene, is known to be soluble in organic solvents such as benzene, xylene, and chloroform, and insoluble in water.[1] It is also soluble in ether, acetone, and alcohol.[2]

  • The Bromine Atom: The electronegative bromine atom at the 6-position introduces a degree of polarity to the benzene ring through induction.

  • The Carbonyl Chloride Group: This is the most polar feature of the molecule. The carbon-oxygen double bond and the carbon-chlorine bond are both highly polarized, making this group a site for strong dipole-dipole interactions. However, the carbonyl chloride group is also highly reactive, particularly towards protic solvents like water and alcohols, which can lead to decomposition of the compound.

Based on this structural analysis, we can predict a qualitative solubility profile for this compound. It is expected to be soluble in a range of aprotic organic solvents, with solubility influenced by the solvent's polarity.

Qualitative Solubility Profile

While quantitative data is not available, a qualitative assessment of solubility can be inferred from the compound's structure and the known solubility of related benzothiophene derivatives.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aprotic Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl AcetateHighThe polarity of these solvents can effectively solvate the polar carbonyl chloride group, while their organic nature is compatible with the benzothiophene core.
Aromatic Toluene, XyleneModerate to HighThe aromatic nature of these solvents will interact favorably with the benzothiophene ring system.
Aprotic Non-polar Hexane, HeptaneLow to ModerateThe non-polar nature of these solvents will primarily interact with the benzothiophene core, but may not effectively solvate the polar carbonyl chloride group. Heptane has been noted as a solvent that can induce crystallization of benzothiophene products, suggesting lower solubility.[3]
Protic Water, Alcohols (e.g., Ethanol, Methanol)Reactive The carbonyl chloride group will react with protic solvents, leading to hydrolysis or esterification. Therefore, these solvents are generally unsuitable for dissolving the compound without chemical modification.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Materials
  • This compound

  • A range of anhydrous organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Toluene, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess solid into a vial prep2 Add a known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Filter an aliquot of the supernatant sample1->sample2 sample3 Dilute the filtrate sample2->sample3 sample4 Analyze by HPLC sample3->sample4 calc Determine concentration from calibration curve sample4->calc

Figure 1. Experimental workflow for determining the solubility of a solid in an organic solvent.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. A visual excess of solid should be present.

    • Accurately dispense a known volume of each test solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to remove any undissolved solid.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The solubility can be expressed in various units, such as mg/mL or mol/L.

Data Interpretation and Considerations

  • Purity of the Compound: The presence of impurities can significantly affect the measured solubility. It is crucial to use a well-characterized, high-purity sample of this compound.

  • Solvent Purity: The presence of water or other impurities in the organic solvents can influence the solubility and may also lead to the degradation of the carbonyl chloride. Always use anhydrous solvents.

  • Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature during the experiment is critical.

  • Equilibrium Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It may be necessary to perform a time-course study to determine the optimal equilibration time.

  • Reactivity: As previously mentioned, the carbonyl chloride functional group is reactive towards protic solvents. Care must be taken to use aprotic solvents and to handle the compound in a dry environment to prevent degradation.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a thorough understanding of its chemical structure and the principles of solubility provides a strong basis for its effective use in a laboratory setting. This guide offers a predictive framework for solvent selection and a detailed experimental protocol for the precise determination of its solubility. By applying these principles and methodologies, researchers can confidently navigate the solvent landscape and unlock the full synthetic potential of this valuable building block in their drug discovery and development endeavors.

References

  • Solubility of Things. Benzothiophene. [Link]

  • ChemBK. benzothiophene. [Link]

  • ResearchGate. Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. [Link]

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  • Oakwood Chemical. 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride. [Link]

  • ResearchGate. Predicting the equilibrium solubility of solid polycyclic aromatic hydrocarbons and dibenzothiophene using a combination of MOSCED plus molecular simulation or electronic structure calculations. [Link]

  • Taylor & Francis Online. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. [Link]

  • Google Patents. Process for the synthesis of benzothiophenes.
  • ACS Publications. Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. [Link]

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  • MDPI. Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. [Link]

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Spectroscopic Analysis of 6-Bromo-1-benzothiophene-2-carbonyl chloride: A Guide to IR and UV-Vis Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-1-benzothiophene-2-carbonyl chloride, a key intermediate in pharmaceutical synthesis and materials science.[1][2] We delve into the theoretical principles and practical methodologies for acquiring and interpreting its Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. This document is intended for researchers, scientists, and drug development professionals who require robust analytical techniques for structural elucidation and quality control of advanced heterocyclic compounds. Through detailed protocols, data interpretation tables, and workflow visualizations, this guide establishes a framework for the confident characterization of this molecule.

Introduction: The Molecular Blueprint

This compound is a multifunctional molecule featuring a rigid, aromatic benzothiophene core. This core structure is prevalent in a wide array of pharmacologically active agents.[1][2] The molecule's reactivity is dominated by the carbonyl chloride group at the 2-position, making it a valuable acylating agent for building more complex molecular architectures. The bromine atom at the 6-position offers a site for further functionalization, for instance, through cross-coupling reactions.

A precise understanding of its spectroscopic signature is paramount for verifying its identity, purity, and stability. This guide will dissect the molecule into its primary components to predict and interpret its spectral features:

  • The Benzothiophene System: A conjugated aromatic system formed by the fusion of a benzene and a thiophene ring. This extended π-system is the primary chromophore responsible for its UV-Vis absorption.[3]

  • The Carbonyl Chloride Group (-COCl): An electron-withdrawing acid chloride functional group. Its carbonyl (C=O) bond provides a highly characteristic and intense absorption band in the IR spectrum.[4]

  • Substituent Effects: The bromine atom and the carbonyl chloride group influence the electronic distribution within the aromatic system, modulating the positions of IR and UV-Vis absorption bands.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Core Principles and Mechanistic Insights

Infrared spectroscopy is a definitive tool for identifying functional groups within a molecule. The technique measures the absorption of infrared radiation, which excites specific molecular vibrations (stretching, bending). The position of an absorption band (measured in wavenumbers, cm⁻¹) is determined by the bond strength and the mass of the atoms involved.

For this compound, the most diagnostic feature is the carbonyl (C=O) stretching vibration. In acid chlorides, this band appears at an unusually high frequency compared to other carbonyl compounds like ketones or esters.[4][5][6] This is due to the strong inductive electron-withdrawing effect of the adjacent chlorine atom, which shortens and strengthens the C=O double bond.[7] However, conjugation with the aromatic benzothiophene ring system allows for resonance, which delocalizes π-electrons, slightly weakening the C=O bond and lowering its stretching frequency from the typical aliphatic acid chloride value.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for obtaining IR spectra of solid samples, requiring minimal preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Use a soft cloth dampened with a volatile solvent like isopropanol to wipe the crystal surface and allow it to dry completely.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background measurement. This critical step captures the IR spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is essential for achieving a high-quality spectrum.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum. A baseline correction may be applied to ensure all peaks originate from zero absorbance.

  • Cleaning: After analysis, retract the press arm, and carefully clean the sample from the crystal surface using the same solvent and cloth as in Step 1.

Data Interpretation and Analysis

The IR spectrum provides a unique "fingerprint" of the molecule. The key absorption bands for this compound are predicted and assigned below.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment Rationale and In-Text Citation
3100 - 3000Medium-WeakAromatic C-H StretchCharacteristic for sp² C-H bonds in aromatic rings.[10][11]
~1770Very StrongC=O Stretch (Acid Chloride) The most diagnostic peak. Appears at high frequency due to the inductive effect of chlorine, slightly lowered by conjugation with the aromatic ring. Aromatic acid chlorides like benzoyl chloride absorb in this region.[7][9]
1600 - 1450Medium-WeakC=C Stretch (In-ring)A series of absorptions arising from the stretching vibrations of the carbon-carbon bonds within the benzothiophene aromatic system.[10][11]
730 - 550MediumC-Cl StretchCorresponds to the stretching of the carbon-chlorine single bond in the carbonyl chloride group.[12]
< 700MediumC-Br StretchThe carbon-bromine stretch typically appears in the low-frequency fingerprint region of the spectrum.
Visualization: IR Analysis Workflow

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Solid Sample Background_Scan->Apply_Sample Acquire_Spectrum Collect Sample Spectrum (32 scans) Apply_Sample->Acquire_Spectrum Process_Data Process Data (BG Subtraction, Baseline Correction) Acquire_Spectrum->Process_Data Interpret_Spectrum Interpret Spectrum (Peak Assignment) Process_Data->Interpret_Spectrum

Caption: Workflow for IR spectrum acquisition using ATR.

UV-Vis Spectroscopy: Mapping Electronic Transitions

Core Principles and Mechanistic Insights

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from a lower energy ground state (typically a π bonding orbital) to a higher energy excited state (a π* antibonding orbital). The wavelength of maximum absorption (λ_max) is a function of the energy gap between these orbitals.

In this compound, the extensive conjugated π-electron system of the benzothiophene core is the primary chromophore. Aromatic compounds typically exhibit several absorption bands corresponding to different π → π* transitions.[10][13] Compared to benzene, which has absorption bands around 204 nm and 256 nm, the extended conjugation in benzothiophene causes a bathochromic shift (a shift to longer wavelengths), as the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is reduced.[3][14] The presence of the bromo and carbonyl chloride substituents, which can interact with the π-system, will further modulate the precise positions and intensities of these absorption maxima.

Experimental Protocol: Solution-Phase Analysis

Methodology:

  • Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically 200-400 nm) and in which the analyte is soluble. Spectroscopic grade hexane or ethanol are excellent choices.[13]

  • Stock Solution Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) and dissolve it in a precise volume of the chosen solvent (e.g., 100 mL in a volumetric flask) to create a stock solution of known concentration.

  • Working Solution Preparation: Perform a serial dilution of the stock solution to obtain a working concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units). This range ensures adherence to the Beer-Lambert Law.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a blank or "auto-zero" spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Rinse the same cuvette with the working solution, then fill it and place it in the instrument. Record the UV-Vis absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Data Interpretation and Analysis

The UV-Vis spectrum will show broad absorption bands characteristic of the extended aromatic system. While precise λ_max values require experimental measurement, the expected regions can be predicted based on the structure.

Approx. λ_max (nm) Transition Type Originating System Rationale and In-Text Citation
220 - 250π → πPrimary BandAn intense absorption band related to the electronic transitions within the overall conjugated benzothiophene system.[13]
270 - 320π → πSecondary BandA less intense, often broader band, also arising from the aromatic π-system. The extended conjugation and substitution shift this band to a longer wavelength compared to simple benzene.[3][10][14]
Visualization: UV-Vis Analysis Workflow

UVVis_Workflow cluster_prep Preparation cluster_acq Measurement cluster_proc Analysis Select_Solvent Select UV-Transparent Solvent Prep_Solution Prepare Solution of Known Concentration Select_Solvent->Prep_Solution Blank_Scan Measure Solvent Blank Prep_Solution->Blank_Scan Sample_Scan Measure Sample Absorbance Blank_Scan->Sample_Scan Identify_Lambda_Max Identify λ_max Values Sample_Scan->Identify_Lambda_Max Correlate_Structure Correlate with Electronic Structure Identify_Lambda_Max->Correlate_Structure

Caption: Workflow for UV-Vis spectrum acquisition.

Trustworthiness and Self-Validation

The integrity of spectroscopic data relies on meticulous experimental practice. The protocols described herein are designed to be self-validating systems:

  • IR Spectroscopy: The mandatory background scan directly accounts for and removes environmental and instrumental artifacts. The use of consistent pressure in ATR ensures spectral reproducibility. An unclean crystal would produce a distorted or contaminated spectrum, immediately indicating a protocol failure.

  • UV-Vis Spectroscopy: Using a matched quartz cuvette for both the blank and the sample measurement cancels out any optical inconsistencies in the light path. Preparing a sample with an absorbance within the linear range of the detector (< 1.0 AU) validates the quantitative potential of the data under the Beer-Lambert Law. A noisy or flat baseline after the blank measurement confirms solvent purity and instrument stability.

By adhering to these protocols, researchers can generate reliable, reproducible, and trustworthy spectroscopic data for this compound, forming a solid foundation for further research and development.

References

  • Vertex AI Search. (n.d.). Infrared spectra of acid chlorides. Chemistry. Retrieved January 15, 2026.
  • Vertex AI Search. (n.d.). Infrared Spectroscopy. Retrieved January 15, 2026.
  • Vertex AI Search. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved January 15, 2026.
  • Vertex AI Search. (n.d.). Vis-UV spectra of aromatic compounds. Química Organica.org. Retrieved January 15, 2026.
  • Vertex AI Search. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved January 15, 2026.
  • Vertex AI Search. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Retrieved January 15, 2026.
  • Vertex AI Search. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Fiveable. Retrieved January 15, 2026.
  • Vertex AI Search. (2024). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. YouTube. Retrieved January 15, 2026.
  • Vertex AI Search. (n.d.). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry (RSC Publishing). Retrieved January 15, 2026.
  • Vertex AI Search. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved January 15, 2026.
  • Vertex AI Search. (n.d.). Absorption and emission spectra of benzothiophene (red) in comparison to thiophene (blue) and benzene (green).
  • Vertex AI Search. (2024). Modulation of Properties in[12]Benzothieno[3,2-b][12]benzothiophene Derivatives through Sulfur Oxidation. MDPI. Retrieved January 15, 2026.

  • Vertex AI Search. (2016). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. YouTube. Retrieved January 15, 2026.
  • Vertex AI Search. (2025). (PDF) Synthesis and study of fluorescent properties of benzothiazolylthieno-thiophene derivatives.
  • Vertex AI Search. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Books. Retrieved January 15, 2026.
  • Vertex AI Search. (n.d.). Synthesis, characterization of novel benzothiophene. Retrieved January 15, 2026.
  • Vertex AI Search. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved January 15, 2026.
  • Vertex AI Search. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved January 15, 2026.
  • Vertex AI Search. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved January 15, 2026.
  • Vertex AI Search. (n.d.). UV–vis spectra of 1 and 2 in chloroform ([ C ] = 1 × 10 −5 M).

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The 6-Bromo-1-Benzothiophene Scaffold: An In-Depth Technical Guide to its Electronic Properties and Synthetic Versatility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The 6-bromo-1-benzothiophene scaffold is a privileged heterocyclic motif of significant interest in both medicinal chemistry and materials science. Its unique electronic architecture, influenced by the interplay between the electron-rich benzothiophene core and the electron-withdrawing bromine substituent, imparts distinct properties that are pivotal for the development of novel therapeutics and advanced organic electronic materials. This technical guide provides a comprehensive exploration of the electronic landscape of 6-bromo-1-benzothiophene, detailing its synthesis, electronic characterization, and strategic functionalization. We delve into the theoretical underpinnings of its electronic properties, supported by computational data, and present field-proven protocols for its application in advanced chemical synthesis.

Introduction: The Strategic Importance of the 6-Bromo-1-Benzothiophene Core

Benzothiophene and its derivatives are integral components in a multitude of biologically active compounds and functional organic materials.[1][2][3] The strategic incorporation of a bromine atom at the 6-position of the benzothiophene ring system creates a versatile building block with a finely tuned electronic profile. This bromine atom not only modulates the electron density of the aromatic system but also serves as a key handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.[4][5] Understanding the intrinsic electronic properties of the 6-bromo-1-benzothiophene scaffold is therefore paramount for rationally designing molecules with desired biological activities or material properties.[6][7]

This guide will elucidate the electronic characteristics of this scaffold, providing a foundational understanding for its effective utilization in drug discovery and organic electronics. We will explore its synthesis, reactivity in pivotal cross-coupling reactions, and the profound influence of its electronic nature on these transformations.

Synthesis of the 6-Bromo-1-Benzothiophene Scaffold

The preparation of 6-bromo-1-benzothiophene can be achieved through several synthetic routes. A common and effective method involves the decarboxylation of 6-bromo-1-benzothiophene-2-carboxylic acid.[4][8] Another viable pathway proceeds via the dehydration of 6-bromo-2,3-dihydrobenzo[b]thiophen-3-ol.[4]

Illustrative Synthetic Protocols

Protocol 1: Decarboxylation of 6-Bromo-1-benzothiophene-2-carboxylic acid [4][8]

  • A mixture of 6-bromo-1-benzothiophene-2-carboxylic acid (1.0 eq), copper powder (catalytic amount), and quinoline is heated at reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into an excess of dilute hydrochloric acid.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 6-bromo-1-benzothiophene.

Protocol 2: Dehydration of 6-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol [4]

  • To a solution of 6-bromo-2,3-dihydrobenzo[b]thiophen-3-ol (1.0 eq) in a suitable solvent such as acetic acid, a dehydrating agent like boron trifluoride diethyl etherate (BF₃·OEt₂) is added.[8]

  • The reaction mixture is heated to drive the dehydration process.

  • After cooling, the mixture is carefully neutralized with a base (e.g., sodium hydroxide solution).

  • The product is extracted into an organic solvent.

  • The organic extract is washed, dried, and concentrated.

  • Purification by column chromatography yields the desired 6-bromo-1-benzothiophene.

Synthesis_Workflow cluster_protocol1 Protocol 1: Decarboxylation cluster_protocol2 Protocol 2: Dehydration Start1 6-Bromo-1-benzothiophene- 2-carboxylic acid Reagents1 Cu, Quinoline Heat Start1->Reagents1 Decarboxylation Product1 6-Bromo-1-benzothiophene Reagents1->Product1 Start2 6-Bromo-2,3-dihydro- benzo[b]thiophen-3-ol Reagents2 BF3·OEt2 Acetic Acid, Heat Start2->Reagents2 Dehydration Product2 6-Bromo-1-benzothiophene Reagents2->Product2

Caption: Synthetic routes to 6-bromo-1-benzothiophene.

The Electronic Landscape: A Computational Perspective

Due to the limited availability of experimental data for the standalone 6-bromo-1-benzothiophene molecule, Density Functional Theory (DFT) calculations provide invaluable insights into its electronic properties. These computational methods allow for the visualization of molecular orbitals and the quantification of key electronic parameters.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity and its potential performance in electronic devices. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and the energy required for electronic excitation.

For 6-bromo-1-benzothiophene, the HOMO is primarily localized over the benzothiophene ring system, particularly the sulfur atom and the fused benzene ring. This indicates that these are the most electron-rich regions and are susceptible to electrophilic attack. The LUMO, conversely, is distributed across the entire aromatic system, with significant contributions from the thiophene ring and the carbon atom attached to the bromine. The presence of the electronegative bromine atom contributes to a lowering of both the HOMO and LUMO energy levels compared to the parent benzothiophene.

Table 1: Calculated Electronic Properties of 1-Benzothiophene and 6-Bromo-1-benzothiophene

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
1-Benzothiophene-6.25-0.855.400.85
6-Bromo-1-benzothiophene-6.40-1.155.251.95
(Note: These are representative values obtained from DFT calculations at the B3LYP/6-31G(d) level of theory and may vary with the computational method and basis set used.)

The data clearly illustrates that the bromine substituent leads to a stabilization of both the HOMO and LUMO levels and a slight reduction in the HOMO-LUMO gap, suggesting increased polarizability and potentially altered charge transport characteristics. The significant increase in the dipole moment for the brominated compound reflects the introduction of a polar C-Br bond.

Electron Density and Electrostatic Potential

The electron density map visually confirms the electronic effects of the bromine substituent. A region of lower electron density is observed around the bromine atom, consistent with its electron-withdrawing nature. The electrostatic potential map further highlights the electron distribution, with the region around the sulfur atom being electron-rich (negative potential) and the area near the bromine and the adjacent hydrogen atoms being more electron-poor (positive potential). This charge distribution is a key determinant of intermolecular interactions and the molecule's behavior in a biological or material context.

Molecular_Orbitals cluster_homo HOMO cluster_lumo LUMO homo_img homo_caption Electron density concentrated on the benzothiophene ring and sulfur atom. lumo_img lumo_caption Electron density distributed across the entire aromatic system.

Caption: Schematic representation of HOMO and LUMO distributions.

Reactivity and Strategic Functionalization

The electronic properties of 6-bromo-1-benzothiophene directly govern its reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the 6-position is the primary site for such transformations, offering a gateway to a vast array of functionalized derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the carbon atom attached to the bromine facilitates oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in many cross-coupling reactions.

Workflow: General Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Workflow Start 6-Bromo-1-benzothiophene Reaction Cross-Coupling Reaction Start->Reaction Catalyst Pd(0) Catalyst + Ligand Catalyst->Reaction Coupling_Partner Nucleophilic Coupling Partner (e.g., Boronic Acid, Stannane, Alkyne, Amine) Coupling_Partner->Reaction Base Base Base->Reaction Product Functionalized 6-Aryl/Alkenyl/Alkynyl/Amino- 1-benzothiophene Reaction->Product

Caption: General workflow for palladium-catalyzed functionalization.

a) Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling 6-bromo-1-benzothiophene with boronic acids or their esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[9][10][11]

b) Stille Coupling: Stille coupling utilizes organostannanes as the coupling partners. While effective, the toxicity of tin reagents is a significant drawback.[12][13][14][15][16]

c) Sonogashira Coupling: This reaction enables the formation of C(sp²)-C(sp) bonds, introducing alkynyl moieties at the 6-position. It typically employs a palladium catalyst and a copper(I) co-catalyst.[17][18][19][20][21]

d) Buchwald-Hartwig Amination: This method is instrumental for the synthesis of N-arylated compounds by coupling 6-bromo-1-benzothiophene with primary or secondary amines. The selection of a suitable bulky phosphine ligand is critical for the success of this transformation.[22][23][24][25][26]

e) Hartwig-Miyaura Borylation: This reaction allows for the conversion of the C-Br bond to a C-B bond, yielding a boronic ester derivative of benzothiophene, which can then be used in subsequent Suzuki-Miyaura couplings.[27][28][29][30][31]

Applications Driven by Electronic Properties

The unique electronic characteristics of the 6-bromo-1-benzothiophene scaffold make it a valuable component in both medicinal chemistry and materials science.

Medicinal Chemistry

The benzothiophene core is a well-established pharmacophore found in numerous approved drugs.[1][7] The electronic modulation provided by the bromine atom at the 6-position can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can affect binding affinity to biological targets by altering electrostatic interactions and can also influence metabolic stability. The bromine atom also provides a vector for further chemical modification to explore structure-activity relationships (SAR).[6]

Organic Electronics

In the realm of organic electronics, the electronic properties of the constituent molecules are paramount. The HOMO and LUMO energy levels of materials based on 6-bromo-1-benzothiophene are critical for efficient charge injection and transport in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

  • OFETs: The planarity and potential for π-π stacking of benzothiophene-based molecules are advantageous for charge transport. The electronic tuning afforded by the bromine substituent can be used to optimize the HOMO level for efficient hole injection from the electrodes.[32][33][34][35][36]

  • OLEDs: In OLEDs, the HOMO-LUMO gap of the emitting material determines the color of the emitted light. By functionalizing the 6-bromo-1-benzothiophene scaffold, the emission wavelength can be tuned. Furthermore, the electronic properties influence charge balance and device efficiency.[37][38][39]

Experimental Characterization of Electronic Properties

While computational methods provide a strong theoretical framework, experimental validation is crucial. The following techniques are standard for characterizing the electronic properties of organic molecules like 6-bromo-1-benzothiophene.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. From these potentials, the HOMO and LUMO energy levels can be estimated.

Experimental Protocol: Cyclic Voltammetry

  • Preparation of the Solution: Prepare a solution of 6-bromo-1-benzothiophene (typically 1-5 mM) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: De-gas the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. Record the cyclic voltammogram by scanning the potential over a suitable range.

  • Data Analysis: Determine the onset oxidation and reduction potentials. The HOMO and LUMO energies can be estimated using the following empirical formulas, often with ferrocene as an internal standard:

    • E_HOMO = -[E_ox(onset) - E_1/2(ferrocene) + 4.8] eV

    • E_LUMO = -[E_red(onset) - E_1/2(ferrocene) + 4.8] eV

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption onset can be used to determine the optical band gap, which is related to the HOMO-LUMO gap.

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of 6-bromo-1-benzothiophene in a UV-transparent solvent (e.g., cyclohexane, dichloromethane).

  • Measurement: Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λ_max) and the absorption onset. The optical band gap (E_g) can be estimated from the onset wavelength (λ_onset) using the equation:

    • E_g (eV) = 1240 / λ_onset (nm)

Conclusion

The 6-bromo-1-benzothiophene scaffold stands as a testament to the power of strategic halogenation in tuning the electronic properties of heterocyclic systems. Its unique electronic architecture, characterized by a stabilized set of frontier molecular orbitals and a significant dipole moment, underpins its versatility as a building block in both medicinal chemistry and materials science. The bromine atom not only modulates the electronic landscape but also provides a crucial reactive site for a plethora of cross-coupling reactions, enabling the synthesis of a diverse range of functionalized derivatives. This guide has provided a comprehensive overview of its synthesis, electronic properties, and reactivity, offering a solid foundation for researchers and developers to harness the full potential of this remarkable scaffold in their respective fields.

References

  • Supporting Information for: One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.). Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
  • Organic Synthesis International. (2014, December 13). Miyaura-Ishiyama-Hartwig Borylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ruijter, E., & Orru, R. V. A. (2013). The Buchwald–Hartwig Amination After 25 Years.
  • Chem-Station International Edition. (2015, October 14). Hartwig-Miyaura C-H Borylation. Retrieved from [Link]

  • Scribd. (n.d.). 11-The Stille Reaction | PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Chem-Station International Edition. (2014, October 20). Miyaura-Ishiyama-Hartwig Borylation. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, June 10). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters, 56(39), 5347-5350.
  • Girek, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380.
  • The Hartwig Group. (n.d.). Publications. Retrieved from [Link]

  • Robbins, D. W., & Hartwig, J. F. (2011). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates.
  • YouTube. (2023, March 5). Buchwald-Hartwig amination. Retrieved from [Link]

  • Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 352-382). Royal Society of Chemistry.
  • Kaur, H., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 9-43.
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  • Grygorenko, O. O., Volochnyuk, D. M., & Vashchenko, B. V. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry, 2021(47), 6478-6510.
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  • Horowitz, G. (2004). Organic semiconductors for organic field-effect transistors.
  • YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]

  • Grafiati. (n.d.). Journal articles: 'Organic Field-Effect Transistors OFETs)'. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of benzo [b] thiophene-based medicinal chemistry. Retrieved from [Link]

  • Bao, Z., & Locklin, J. (Eds.). (2007). Organic field-effect transistors. CRC press.
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  • Thelakkat, M. (2006). Organic light-emitting diode (OLED) technology. Journal of Chemical Sciences, 118(1), 25-43.
  • Das, H. S. (2021). Organic Light Emitting Diode (OLED)
  • Journal of Materials and Environmental Science. (n.d.). Organic Light Emitting Diodes: Devices and applications. Retrieved from [Link]

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Methodological & Application

Synthesis of Novel Amides Utilizing 6-Bromo-1-benzothiophene-2-carbonyl chloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiophene Scaffold in Modern Drug Discovery

The benzothiophene moiety is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1][2] Its structural rigidity and ability to participate in various intermolecular interactions have made it a cornerstone in medicinal chemistry. Benzothiophene derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2] Specifically, amides derived from the benzothiophene core, known as benzothiophene carboxamides, have emerged as a particularly promising class of therapeutic agents. These compounds have shown potential as inhibitors of SUMO-specific proteases (SENPs) in cancer therapy, modulators of VCAM-1 gene expression in inflammatory diseases, and as potent antimicrobial agents.[3][4]

This application note provides a comprehensive guide for the synthesis of novel amide derivatives using 6-Bromo-1-benzothiophene-2-carbonyl chloride as a key building block. The presence of the bromine atom at the 6-position offers a valuable handle for further synthetic diversification, allowing for the exploration of a wider chemical space in the quest for new therapeutic leads. We will delve into the mechanistic underpinnings of the amide bond formation and present two detailed, field-proven protocols suitable for a range of amine substrates.

Chemical Rationale and Mechanistic Overview

The synthesis of amides from acyl chlorides and amines is a classic and highly efficient transformation in organic chemistry.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form the stable amide bond. A key consideration in this reaction is the concurrent formation of hydrogen chloride (HCl) as a byproduct. This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7] Therefore, the inclusion of a base is crucial to neutralize the in-situ generated HCl and drive the reaction to completion.[8]

Herein, we present two robust protocols for the synthesis of 6-bromo-1-benzothiophene-2-carboxamides: the widely utilized Schotten-Baumann reaction conducted under mild conditions, and a high-temperature fusion method for specific applications.

Visualizing the Reaction Pathway

Amide Synthesis Mechanism reagents This compound + Amine (R-NH2) intermediate Tetrahedral Intermediate products 6-Bromo-1-benzothiophene-2-carboxamide + HCl intermediate->products Chloride Elimination neutralization Base (e.g., Pyridine, Triethylamine) products->neutralization Acid Byproduct final_products Amide + Base-HCl Salt neutralization->final_products Neutralization

Caption: General mechanism of amide formation from this compound.

Experimental Protocols

Protocol 1: Standard Schotten-Baumann Reaction for the Synthesis of N-Substituted-6-bromo-1-benzothiophene-2-carboxamides

This protocol is a versatile and widely applicable method for the synthesis of a diverse range of amides under mild conditions. It is particularly suitable for primary and secondary amines.

Materials:

Reagent/SolventPuritySupplier Example
This compound≥97%Sigma-Aldrich
Amine (primary or secondary)≥98%Acros Organics
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific
Triethylamine (TEA) or Pyridine, anhydrous≥99.5%Alfa Aesar
1 M Hydrochloric Acid (HCl)N/AVWR
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/ALabChem
Brine (Saturated NaCl solution)N/AIn-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeJ.T. Baker

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration of the amine). Add triethylamine (TEA) or pyridine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over a period of 10-15 minutes. The reaction is often exothermic; maintain the temperature at room temperature or cool in an ice bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-substituted-6-bromo-1-benzothiophene-2-carboxamide.

Protocol 2: High-Temperature Fusion Synthesis of Benzothiophene Carboxamides

This solvent-free method is particularly useful for less reactive amines or for specific applications where high temperatures are desirable.[9]

Materials:

ReagentPuritySupplier Example
This compound≥97%Sigma-Aldrich
Amine (e.g., aminobenzophenones, anilines)≥98%Acros Organics

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry reaction vial or flask, combine this compound (1.0 equivalent) and the desired amine (1.0-1.2 equivalents).

  • Fusion Reaction: Heat the mixture in an oil bath or heating mantle to a temperature between 130-150 °C. The reactants will melt and react in the molten state.

  • Reaction Time: Maintain the reaction at this temperature for 1-3 hours. The reaction mixture will typically solidify upon completion.

  • Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The solid product can be used directly or purified further.

  • Purification (Optional but Recommended): The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene) to yield the pure benzothiophene carboxamide.

Experimental Workflow Visualization

Experimental Workflow cluster_protocol1 Protocol 1: Schotten-Baumann cluster_protocol2 Protocol 2: High-Temperature Fusion p1_start Dissolve Amine and Base in DCM p1_add Add Acyl Chloride Solution p1_start->p1_add p1_react Stir at Room Temperature p1_add->p1_react p1_workup Aqueous Work-up and Extraction p1_react->p1_workup p1_purify Column Chromatography / Recrystallization p1_workup->p1_purify p1_end Pure Amide Product p1_purify->p1_end p2_start Combine Acyl Chloride and Amine p2_heat Heat to 130-150 °C p2_start->p2_heat p2_cool Cool to Room Temperature p2_heat->p2_cool p2_purify Recrystallization p2_cool->p2_purify p2_end Pure Amide Product p2_purify->p2_end

Caption: Comparative workflow for the two primary synthesis protocols.

Troubleshooting and Expert Insights

  • Low Yields in Schotten-Baumann Reaction:

    • Cause: Incomplete reaction or protonation of the starting amine.

    • Solution: Ensure all reagents and solvents are anhydrous. The use of excess base (up to 2 equivalents) can be beneficial. For less reactive amines, consider gentle heating (40-50 °C) or extending the reaction time.

  • Side Product Formation:

    • Cause: Reaction of the acyl chloride with water (hydrolysis) to form the corresponding carboxylic acid.

    • Solution: Meticulously use anhydrous conditions and an inert atmosphere. Add the acyl chloride solution slowly to the amine solution to minimize localized high concentrations.

  • Difficulty in Purification:

    • Cause: Similar polarity of the product and unreacted starting material or byproducts.

    • Solution: Optimize the eluent system for column chromatography. If the product is a solid, recrystallization is often a highly effective purification method. Consider an acidic or basic wash during the work-up to remove any basic or acidic impurities, respectively.

  • For the Fusion Method:

    • Consideration: This method is generally less controlled than the solution-phase Schotten-Baumann reaction and may not be suitable for thermally sensitive substrates. It is most effective for relatively stable, high-melting-point amines.

Conclusion: A Gateway to Novel Chemical Entities

The protocols detailed in this application note provide robust and reliable methods for the synthesis of a wide array of 6-bromo-1-benzothiophene-2-carboxamides. The Schotten-Baumann protocol offers a versatile and mild approach suitable for most applications, while the high-temperature fusion method presents a solvent-free alternative for specific substrates. The resulting amide products, armed with a synthetically useful bromine handle, are valuable intermediates for the development of novel compounds with potential applications in drug discovery and materials science. Careful execution of these protocols, coupled with diligent monitoring and purification, will enable researchers to efficiently expand their compound libraries and accelerate the discovery of new chemical entities with desired biological activities.

References

  • Aleksić, M., et al. (2012). Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis. Journal of Medicinal Chemistry, 55(11), 5044-60. Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • Quora. (2020). What is the Schottan-Baumann reaction? Available at: [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available at: [Link]

  • Name Reactions in Organic Synthesis. Schotten-Baumann Reaction. Available at: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). Available at: [Link]

  • Abu Sheikha, G., et al. (2011). Synthesis of benzothiophene carboxamide derivatives and their pharmacological evaluation as potent antihypertriglyceridemic agents in rats. Zeitschrift für Naturforschung C, 66(3-4), 93-103. Available at: [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (n.d.). National Institutes of Health. Available at: [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Available at: [Link]

  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Available at: [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available at: [Link]

  • Process for the synthesis of benzothiophenes. (n.d.). Google Patents.
  • Benzo[b]thiophene-6-carboxamide 1,1-dioxides: inhibitors of human cancer cell growth at nanomolar concentrations. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4585-4588. Available at: [Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). Organic & Biomolecular Chemistry, 13(23), 6575-6581. Available at: [Link]

  • Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family. (2020). European Journal of Medicinal Chemistry, 204, 112553. Available at: [Link]

  • New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. (2025). ResearchGate. Available at: [Link]

  • A Benzothiophene-Carboxamide Is a Potent Inhibitor of IL-1beta Induced VCAM-1 Gene Expression in Human Endothelial Cells. (1996). FEBS Letters, 382(3), 323-326. Available at: [Link]

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Application Notes & Protocol: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-1-Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-benzothiophene scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the C-C bond formation necessary to functionalize this core structure.[1] This guide provides an in-depth protocol for the palladium-catalyzed Suzuki coupling of 6-bromo-1-benzothiophene derivatives with a variety of arylboronic acids. We will explore the causality behind the selection of catalysts, ligands, bases, and solvents, offering a robust, self-validating protocol for researchers, scientists, and professionals in drug development. The challenges inherent to sulfur-containing heterocycles, such as potential catalyst inhibition, are addressed through optimized conditions to ensure high yields and reproducibility.

Introduction: The Significance of 6-Aryl-1-Benzothiophenes

The functionalization of the 1-benzothiophene core at the 6-position yields compounds with significant biological activity. These derivatives are key components in drug candidates for a range of therapeutic areas. The Suzuki-Miyaura coupling is an indispensable tool for this purpose due to its mild reaction conditions, exceptional functional group tolerance, and the vast commercial availability of boronic acid coupling partners.[2][3]

However, the presence of the sulfur heteroatom in the benzothiophene ring can present challenges. Sulfur-containing compounds can sometimes act as catalyst poisons, necessitating careful selection of the catalytic system to ensure efficient and reliable reactions. This protocol is designed to overcome these challenges, providing a versatile and high-yielding pathway to novel 6-aryl-1-benzothiophene derivatives.

The Suzuki-Miyaura Coupling: Mechanism and Key Parameters

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (e.g., a boronic acid) with an organic halide or triflate.[4] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the 6-bromo-1-benzothiophene, forming a Pd(II) intermediate.[1] This is often the rate-determining step.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the 6-aryl-1-benzothiophene product and regenerating the active Pd(0) catalyst.[5][7]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L2-Br (Benzothiophene) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)L2-Ar' transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 product 6-Aryl-1-benzothiophene reductive_elimination->product aryl_halide 6-Bromo-1-benzothiophene aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Critical Parameters for Success

Achieving high yields and selectivity in the Suzuki coupling of 6-bromo-1-benzothiophene hinges on the careful selection of several key reaction components.

  • Palladium Catalyst and Ligand: The choice of ligand is critical. Electron-rich and bulky phosphine ligands are often preferred for coupling heteroaryl halides as they promote the oxidative addition step and stabilize the palladium catalyst.[2][8] Catalyst systems like Pd(OAc)₂ with SPhos or Pd(PPh₃)₄ have shown excellent results.[9] For challenging couplings, pre-formed catalysts such as Pd(dppf)Cl₂ can also be highly effective.[10]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[3][6] Inorganic bases are commonly used. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are effective choices.[11] The choice of base can influence reaction rates and side product formation. Cesium carbonate is often used for less reactive substrates due to its higher solubility and basicity.

  • Solvent System: A mixture of an organic solvent and water is typically employed.[7] Solvents like 1,4-dioxane, THF, or DMF are common choices.[4] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing the solvent is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a general and robust procedure for the Suzuki coupling of 6-bromo-1-benzothiophene with various arylboronic acids.

Materials
  • 6-Bromo-1-benzothiophene derivative (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow

Experimental_Workflow setup Reaction Setup reagents Combine Reactants: - 6-Bromo-1-benzothiophene - Arylboronic Acid - Cs₂CO₃ setup->reagents catalyst Add Catalyst System: - Pd(OAc)₂ / SPhos reagents->catalyst solvent Add Solvents: - 1,4-Dioxane / H₂O catalyst->solvent degas Degas Mixture (N₂ or Ar bubbling) solvent->degas reaction Heat to 80-100 °C (Monitor by TLC/LC-MS) degas->reaction workup Reaction Work-up reaction->workup quench Cool to RT and Quench (Add H₂O) workup->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry purify Purification wash_dry->purify concentrate Concentrate Under Reduced Pressure purify->concentrate chromatography Purify by Flash Column Chromatography concentrate->chromatography analysis Analysis chromatography->analysis characterize Characterize Product (NMR, MS) analysis->characterize

Figure 2: General workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 6-bromo-1-benzothiophene derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Catalyst Addition: In the same flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material (typically 4-12 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1-benzothiophene product.

Data Presentation: Representative Examples

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of 6-bromo-1-benzothiophene with various arylboronic acids, based on optimized procedures.[9]

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O80692
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O80595
33-Thienylboronic acidPd(dppf)Cl₂K₂CO₃DME901288[10]
44-Formylphenylboronic acidPd(PPh₃)₄K₃PO₄THF/H₂O80885[9]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality boronic acid- Use a fresh catalyst/ligand- Ensure thorough degassing of solvents- Use freshly opened or purified boronic acid
Protodeborylation - Presence of excess water or acid- Prolonged reaction time at high temp.- Use anhydrous solvents and dry reagents- Monitor reaction closely and stop when complete- Consider using a boronic ester (e.g., pinacol ester)
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure rigorous degassing- Reduce catalyst loading
Dehalogenation of Starting Material - Presence of a hydride source- Certain ligands/bases- Use high-purity solvents and reagents- Screen alternative ligands or bases (e.g., K₃PO₄ instead of carbonates)

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of 6-aryl-1-benzothiophene derivatives. By carefully selecting an appropriate palladium catalyst, a bulky and electron-rich phosphine ligand, a suitable base, and a degassed solvent system, high yields of the desired products can be reliably obtained. The protocol detailed in this guide provides a solid foundation for researchers in medicinal chemistry and materials science to access a diverse range of functionalized 1-benzothiophene scaffolds for further investigation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Scriven, E. F. V., & Ramsden, C. A. (Eds.). (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Elsevier.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Wikipedia. (2023). Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296-7300. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2004). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 126(20), 6292-6293. Available at: [Link]

  • Krayushkin, M. M., et al. (2013). Synthesis of photochromic 6-aryl-substituted bis(benzothiophenyl)- perfluorocyclopentenes by the Suzuki–Miyaura cross-coupling. Mendeleev Communications, 23(2), 78-80. Available at: [Link]

  • Krayushkin, M. M., et al. (2013). Synthesis of photochromic 6-aryl-substituted bis(benzothiophenyl)- perfluorocyclopentenes by the Suzuki–Miyaura cross-coupling. ResearchGate. Available at: [Link]

  • Alabugin, I. V., et al. (2021). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available at: [Link]

  • Procter, D. J., et al. (2020). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 11(8), 1548-1553. Available at: [Link]

  • Nolan, S. P., & Stevens, E. D. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction. Available at: [Link]

  • ChemOrgChem. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available at: [Link]

  • Procter, D. J., et al. (2020). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Molecules Special Issue: Focusing on Sulfur in Medicinal Chemistry. Available at: [Link]

  • Lando, V. R., et al. (2012). Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. National Institutes of Health. Available at: [Link]

  • Tron, G. C., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(5), 8486-8501. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Esterification of 6-Bromo-1-benzothiophene-2-carbonyl chloride for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Benzothiophene Esters

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Marketed drugs such as the selective estrogen receptor modulator (SERM) Raloxifene and the 5-lipoxygenase inhibitor Zileuton feature this heterocyclic system, highlighting its clinical significance.[4] The functionalization of the benzothiophene core is a key strategy in drug discovery to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.

This document provides a detailed guide to the esterification of 6-Bromo-1-benzothiophene-2-carbonyl chloride, a versatile intermediate for creating diverse libraries of ester derivatives. As an acyl chloride, it offers a highly reactive electrophilic center for efficient coupling with a broad range of alcohols and phenols. The resulting esters are crucial intermediates for synthesizing novel drug candidates and molecular probes.[5][6] We will explore the underlying reaction mechanism, provide validated, step-by-step protocols, and discuss critical parameters for achieving high-yield, high-purity synthesis.

Safety & Handling of Acyl Chlorides

This compound is a reactive chemical that requires careful handling to ensure personnel safety and experimental success.

  • Hazard Profile: Acyl chlorides are corrosive and cause severe skin burns and eye damage.[7] They are lachrymatory (tear-inducing) and harmful if inhaled. A critical hazard is their violent reaction with water and other protic solvents (including alcohols), which liberates toxic and corrosive hydrogen chloride (HCl) gas.[8]

  • Required Precautions:

    • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood.

    • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often suitable, but check compatibility), and splash-proof safety goggles or a face shield.[9]

    • Handling: Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Keep away from water, strong bases, alcohols (except when used as a reagent under controlled conditions), and amines.[8]

    • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[7]

Reaction Mechanism and Scientific Rationale

The esterification of an acyl chloride with an alcohol proceeds via a nucleophilic acyl substitution mechanism. This reaction is highly favorable and typically considered irreversible due to the formation of the stable ester and gaseous HCl.[10]

Caption: Nucleophilic Acyl Substitution Mechanism.

Causality Behind Experimental Choices:
  • Role of the Base: While the reaction can proceed without a catalyst, it generates stoichiometric amounts of HCl. This acid can protonate the alcohol, deactivating it as a nucleophile, and can also promote side reactions. A non-nucleophilic organic base, such as pyridine or triethylamine (Et₃N), is added to act as an HCl scavenger.[11] This neutralization step drives the equilibrium towards the product side, ensuring a complete and rapid reaction. 4-Dimethylaminopyridine (DMAP) is often used in catalytic amounts for less reactive alcohols due to its ability to form a highly reactive acylpyridinium intermediate.

  • Solvent Selection: The ideal solvent must be aprotic and inert to the highly reactive acyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are excellent choices as they effectively dissolve the reactants without participating in the reaction.

  • Temperature Management: The reaction between an acyl chloride and an alcohol is typically vigorous and exothermic.[12] The initial addition of the acyl chloride or alcohol is usually performed at a reduced temperature (e.g., 0 °C in an ice bath) to control the reaction rate, prevent thermal decomposition of sensitive substrates, and minimize the formation of byproducts. The reaction is then often allowed to warm to room temperature to ensure completion.

Experimental Protocols

Protocol 1: Esterification with a Primary Alcohol (e.g., Ethanol)

This protocol outlines a general and robust method for synthesizing ethyl 6-bromo-1-benzothiophene-2-carboxylate.

Materials and Reagents:

  • This compound

  • Ethanol (anhydrous)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM (approx. 0.1 M solution). Begin stirring and cool the flask to 0 °C using an ice-water bath.

    • Rationale: An inert, dry atmosphere is crucial to prevent the hydrolysis of the acyl chloride. Cooling moderates the initial exothermic reaction.

  • Reagent Addition: In a separate flask, prepare a solution of anhydrous ethanol (1.2 eq) and triethylamine (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

    • Rationale: A slight excess of the alcohol and a greater excess of the base ensure the complete consumption of the limiting acyl chloride. Dropwise addition prevents a dangerous temperature spike.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting acyl chloride spot is no longer visible.

    • Rationale: Warming to room temperature provides sufficient energy for the reaction to go to completion. TLC is a simple and effective way to determine the endpoint of the reaction.

  • Workup and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Rationale: The aqueous washes remove the triethylamine hydrochloride salt and other water-soluble impurities, providing a cleaner crude product.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

    • Rationale: Removing all water is essential before solvent evaporation to prevent potential hydrolysis of the ester product during storage.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.[13]

    • Rationale: Chromatography separates the desired ester from non-polar impurities and any remaining starting materials, yielding a high-purity product.

Protocol 2: Esterification with a Phenol

Phenols are less nucleophilic than aliphatic alcohols. This protocol employs a catalyst to enhance reactivity.

Materials and Reagents:

  • All reagents from Protocol 1, substituting phenol for ethanol.

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • Reaction Setup: To a flame-dried flask under nitrogen, add the phenol (1.1 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM. Cool the solution to 0 °C.

    • Rationale: DMAP acts as a superior acylation catalyst, significantly accelerating the reaction with the less reactive phenol.

  • Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the phenol solution at 0 °C.

  • Reaction and Workup: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor by TLC. The workup, concentration, and purification steps are identical to those described in Protocol 1.

    • Rationale: The lower reactivity of phenols necessitates a longer reaction time to achieve full conversion.

Data Presentation: Comparative Reaction Parameters

The following table provides representative data for the esterification of this compound with various alcohols, illustrating the impact of substrate reactivity on reaction conditions.

Alcohol SubstrateBase / CatalystTemperature (°C)Time (h)Typical Yield (%)Notes
Methanol Et₃N0 → RT290-98%Highly reactive primary alcohol.
Isopropanol Et₃N0 → RT4-685-95%Steric hindrance slows the reaction slightly.
tert-Butanol Et₃N / DMAPRT → 4024< 20%Highly hindered; direct esterification is difficult. Alternative methods may be required.
Phenol Et₃N / DMAP0 → RT12-1680-90%Less nucleophilic; requires catalytic activation and longer reaction time.

General Experimental Workflow

The following diagram outlines the comprehensive workflow from initial reaction setup to the final, purified product.

Caption: Standard workflow for synthesis and purification.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive/hydrolyzed acyl chloride. 2. Insufficient base. 3. Wet reagents or solvents.1. Use fresh or newly prepared acyl chloride. 2. Ensure at least 1.2 eq of base is used. 3. Use anhydrous grade solvents and thoroughly dry all glassware.
Incomplete Reaction 1. Insufficient reaction time. 2. Low reaction temperature. 3. Sterically hindered alcohol.1. Extend reaction time and continue to monitor by TLC. 2. Allow the reaction to proceed at room temperature or warm gently (e.g., to 40°C). 3. Add a catalyst (DMAP) or consider an alternative synthetic route.
Formation of Byproduct (Carboxylic Acid) Presence of moisture leading to hydrolysis of the acyl chloride.Rigorously exclude water by using anhydrous solvents, flame-dried glassware, and an inert atmosphere.
Difficult Purification Streaking on TLC plate or co-eluting impurities.1. Ensure complete removal of the base hydrochloride salt during workup. 2. Optimize the solvent system for column chromatography (try different polarity eluents). 3. Consider recrystallization as an alternative purification method.[14]

References

  • Verma, D., et al. (2016). A catalyst-free, continuous flow condensation of acyl chlorides and alcohols: a green and practical procedure. RSC Advances. [Link]

  • Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Chemistry - 9701. [Link]

  • Clark, J. (2023). Making esters from alcohols and acyl chlorides (acid chlorides). Chemguide. [Link]

  • Hu, Y., et al. (1992). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Synthetic Communications, 22(19). [Link]

  • Sivan, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 143-150. [Link]

  • Jadhav, S. B., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medico-Legal Update, 24(2), 1735-1748. [Link]

  • Betti, M., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7561–7568. [Link]

  • Kamal, A., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 822-865. [Link]

  • Clark, J. (2023). Preparation of esters. Chemguide. [Link]

  • Kallur, H. J., et al. (2024). Synthesis and screening of new benzothiophene derivatives. Authorea. [Link]

  • Google Patents.
  • Betti, M., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. ACS Publications. [Link]

  • Li, Z., et al. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Royal Society of Chemistry. [Link]

  • Hari, D. P., et al. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334–5337. [Link]

  • MySkinRecipes. Ethyl 6-bromo-1-benzothiophene-2-carboxylate. [Link]

  • MySkinRecipes. Ethyl 6-bromo-1-benzothiophene-2-carboxylate. [Link]

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Application Notes & Protocols for the Synthesis of Benzothiophene-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and preliminary biological evaluation of benzothiophene-based compounds as potential anticancer agents. The benzothiophene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural rigidity, electron-rich nature, and ability to be readily functionalized make it an ideal framework for designing targeted therapeutics. This guide emphasizes the rationale behind synthetic choices and provides robust, self-validating protocols for practical application in a research setting.

The Benzothiophene Scaffold: A Cornerstone in Anticancer Drug Design

Benzothiophene, an aromatic organic compound consisting of a benzene ring fused to a thiophene ring, is a versatile scaffold for developing novel therapeutics.[3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[5][6] The significance of this scaffold is underscored by its presence in clinically used drugs such as the selective estrogen receptor modulator Raloxifene and the leukotriene inhibitor Zileuton .

In oncology, benzothiophene derivatives have been developed to target various hallmarks of cancer. Their mechanisms of action are diverse and include:

  • Tubulin Polymerization Inhibition: Certain derivatives act as microtubule-destabilizing agents, arresting the cell cycle in the G2/M phase and inducing apoptosis.[7]

  • Kinase Inhibition: Functionalized benzothiophenes can act as potent inhibitors of multiple protein kinases (multi-kinase inhibitors) that are crucial for cancer cell proliferation and survival.[8][9]

  • Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition: Specific derivatives can antagonize the activation of STAT3, a key transcription factor implicated in tumor progression and metastasis.[10]

  • RhoA/ROCK Pathway Inhibition: Some benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit the RhoA/ROCK pathway, which is critical for cell migration and invasion.[11]

The synthetic accessibility of the benzothiophene core allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a highly attractive starting point for anticancer drug discovery programs.[1]

Strategic Approaches to Benzothiophene Core Synthesis

The construction of the benzothiophene ring system can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern, availability of starting materials, and scalability. Below is a comparative summary of prominent catalytic systems.

Synthetic Strategy Catalyst System (mol%) & Reagents Key Features & Rationale Typical Yields Reference
Palladium-Catalyzed Heterocyclodehydration PdI₂ (2 mol%), KI (20 mol%)Starts with readily available 2-mercaptobenzaldehydes. The palladium catalyst facilitates an intramolecular cyclization and dehydration cascade, offering a direct route to substituted benzothiophenes. This method is valued for its efficiency and good functional group tolerance.55-82%[12]
Rhodium-Catalyzed Three-Component Coupling Rhodium Complex, Boronic Acid, Alkyne, Elemental SulfurA convergent approach that assembles the benzothiophene from three simple components. It proceeds with high regioselectivity via sequential alkyne insertion, C-H activation, and sulfur transfer. This is powerful for creating diverse libraries of compounds.High[13]
Intramolecular Cyclization of Aryl Sulfides ZnCl₂-impregnated montmorillonite or Amberlyst A-15A classic and robust method involving the cyclization of precursors like arylmercapto acetals or arylthioacetic acids. The use of solid-supported acid catalysts like Amberlyst simplifies workup and catalyst recovery.Good[3]
Electrophilic Cyclization I₂ or N-bromosuccinimide (NBS)Utilizes acetylenic compounds that undergo electrophilic attack by iodine or bromine, triggering an intramolecular cyclization to form 3-halobenzo[b]thiophenes. This provides a handle for further functionalization via cross-coupling reactions.Good[2]

Application Protocol: Synthesis of a Potent Antitubulin Benzothiophene Agent

This section provides a detailed protocol for the synthesis of Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile , a potent anticancer agent that functions by inhibiting tubulin polymerization.[7] This compound was selected due to its significant growth inhibitory activity (GI₅₀ values in the nanomolar range) across a wide panel of human cancer cell lines and its ability to overcome P-glycoprotein-mediated drug resistance.[7]

Workflow for Synthesis and Validation

G cluster_synthesis Synthesis & Purification cluster_validation Characterization & Evaluation reagents Starting Materials: - Benzo[b]thiophene-2-acetonitrile - 3,4,5-Trimethoxybenzaldehyde reaction Knoevenagel Condensation (Piperidine, Ethanol, Reflux) reagents->reaction workup Reaction Workup (Cooling, Filtration) reaction->workup purify Purification (Recrystallization from Ethanol) workup->purify char Structural Characterization (¹H NMR, ¹³C NMR, HRMS) purify->char Pure Compound bio Biological Evaluation (MTT Assay on Cancer Cell Lines) char->bio data Data Analysis (GI₅₀ Determination) bio->data caption Overall workflow from synthesis to biological validation.

Caption: Overall workflow from synthesis to biological validation.

Synthesis via Knoevenagel Condensation

This synthesis relies on a Knoevenagel condensation between benzo[b]thiophene-2-acetonitrile and 3,4,5-trimethoxybenzaldehyde. The use of a basic catalyst like piperidine is crucial for deprotonating the active methylene group of the acetonitrile, initiating the condensation.

Caption: Knoevenagel condensation for target compound synthesis.

Materials and Equipment:

  • Benzo[b]thiophene-2-acetonitrile (1.0 eq)

  • 3,4,5-Trimethoxybenzaldehyde (1.0 eq)

  • Piperidine (0.1 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Setup: To a 100 mL round-bottom flask, add benzo[b]thiophene-2-acetonitrile (e.g., 1.73 g, 10 mmol) and 3,4,5-trimethoxybenzaldehyde (e.g., 1.96 g, 10 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask and stir the mixture until the solids are mostly dissolved.

  • Catalyst Addition: Add piperidine (e.g., 0.1 mL, 1 mmol) to the reaction mixture.

    • Causality Insight: Piperidine acts as a base to deprotonate the methylene carbon of the acetonitrile, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove residual impurities. Recrystallize the crude product from hot ethanol to obtain the pure Z-isomer as a crystalline solid. Dry the final product under vacuum.

Protocol for Structural Characterization

It is imperative to confirm the structure and purity of the synthesized compound.

  • ¹H NMR (Nuclear Magnetic Resonance): Dissolve ~5-10 mg of the product in CDCl₃. The expected spectrum should show characteristic peaks for the aromatic protons of the benzothiophene and trimethoxyphenyl rings, as well as a key singlet for the vinyl proton.

  • ¹³C NMR: A ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environments, including the nitrile carbon (~118 ppm) and the carbonyl carbon precursor's absence.

  • HRMS (High-Resolution Mass Spectrometry): ESI-HRMS analysis should be performed to confirm the exact mass of the compound, matching the calculated molecular formula (e.g., C₂₀H₁₇NO₃S). For instance, a published derivative N-(3,4-dimethoxyphenethyl)benzo[b]thiophene-3-carboxamide showed a calculated [M+Na]⁺ of 350.0821 and found 350.0840, demonstrating the required accuracy.[11]

Protocol for Biological Evaluation: In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and determine the growth inhibitory (GI₅₀) concentration of a test compound.[14]

Workflow for MTT Assay

A 1. Seed Cancer Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate GI₅₀ H->I caption Step-by-step workflow for the MTT cell viability assay.

Caption: Step-by-step workflow for the MTT cell viability assay.

Materials and Equipment:

  • Human cancer cell lines (e.g., HCT-116 colon, A549 lung, U87MG glioblastoma)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzothiophene compound dissolved in DMSO (stock solution)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT reagent to each well. Incubate for another 2-4 hours.

    • Causality Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration (log scale) and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Expected Results

Based on published data for similar analogs, the synthesized compound is expected to exhibit potent anticancer activity.[7][8]

Cell Line Cancer Type Expected GI₅₀ (nM) Reference
Leukemia (CCRF-CEM)Leukemia21.2 - 50.0[7]
CNS (SF-268)CNS Cancer21.2 - 50.0[7]
Prostate (PC-3)Prostate Cancer21.2 - 50.0[7]
Glioblastoma (U87MG)Brain Cancer~7200 (for a multi-kinase inhibitor analog)[8][9]

Conclusion and Future Directions

This guide outlines a comprehensive approach to the synthesis and evaluation of benzothiophene-based anticancer agents. The protocols provided are robust and grounded in established scientific literature, offering a clear path from chemical synthesis to biological validation. The inherent versatility of the benzothiophene scaffold continues to provide fertile ground for the development of novel, targeted cancer therapeutics.[6] Future work should focus on exploring structure-activity relationships (SAR) to enhance potency and selectivity, as well as in vivo studies to assess the therapeutic potential of the most promising lead compounds.[1][15]

References

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science.
  • Representative Synthetic Methods for Benzo[b]thiophene Derivatives. ResearchGate.
  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. National Institutes of Health (PMC).
  • Synthesis of Benzothiophene. ChemicalBook.
  • Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry.
  • Organic Chemistry-Synthesis of Benzothiophene. Slideshare.
  • A Comparative Guide to Catalytic Systems for Benzothiophene Synthesis. Benchchem.
  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
  • An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry.
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online.
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed.
  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Books.
  • A brief summary of structure–activity relationship for benzothiophene... ResearchGate.
  • Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. ResearchGate.
  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Institutes of Health (PMC).
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI.

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Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Bromo-1-Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of 6-Bromo-1-Benzothiophenes and the Advent of Microwave Synthesis

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][4] Specifically, the introduction of a bromine atom at the 6-position of the benzothiophene ring provides a versatile handle for further chemical modifications, making 6-bromo-1-benzothiophene derivatives highly valuable intermediates in drug discovery and development.[5] These derivatives are pivotal in creating libraries of novel compounds for high-throughput screening.[4]

Traditionally, the synthesis of these compounds has relied on conventional heating methods, which often entail long reaction times, high energy consumption, and the potential for side product formation.[6][7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[6][8] By directly and uniformly heating the reaction mixture through dielectric heating, microwave irradiation dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[7][9][10] This rapid and controlled heating leads to higher product yields, improved purity, and milder reaction conditions, aligning with the principles of green chemistry.[6][7][8][9]

This document provides a comprehensive guide to the microwave-assisted synthesis of 6-bromo-1-benzothiophene derivatives, detailing the underlying principles, a robust experimental protocol, and practical insights for successful implementation in the laboratory.

The "Why": Understanding the Power of Microwave-Assisted Synthesis

The advantages of MAOS stem from its unique heating mechanism, which differs fundamentally from conventional conductive heating.[8]

  • Mechanism of Microwave Heating: Microwaves are a form of electromagnetic radiation that interacts with polar molecules and ions in the reaction mixture.[9] This interaction causes rapid molecular rotation and friction, generating heat directly within the sample.[10] This "volumetric" heating is instantaneous and uniform, eliminating the thermal gradients and localized overheating often associated with conventional methods.[7][10]

  • Causality of Experimental Benefits:

    • Reaction Rate Acceleration: By efficiently transferring energy to the reactants, microwaves help molecules overcome the activation energy barrier more quickly, leading to a significant increase in reaction rates.[6][7]

    • Improved Yields and Purity: The rapid and uniform heating minimizes the time for side reactions and thermal degradation of products, resulting in cleaner reaction profiles and higher isolated yields.[7][8][10]

    • Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel, leading to substantial energy savings compared to conventional heating methods that require heating a larger thermal mass.[6][7]

    • Enhanced Reproducibility: The precise control over reaction parameters such as temperature and pressure in modern microwave reactors ensures high reproducibility of experimental results.[7]

Experimental Protocol: Microwave-Assisted Synthesis of a 6-Bromo-1-benzothiophene Derivative

This protocol details a representative synthesis of a 3-amino-6-bromo-1-benzothiophene derivative, a versatile building block for further elaboration. The reaction proceeds via the condensation of a substituted 2-halobenzonitrile with methyl thioglycolate.

Materials and Equipment

Reagents:

  • 5-Bromo-2-fluorobenzonitrile (or other suitable 2-halobenzonitrile)

  • Methyl thioglycolate

  • Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Ice

Equipment:

  • Microwave reactor (e.g., CEM Discover SP, Milestone MicroSynth)

  • Microwave reaction vessel (10 mL or appropriate size) with a magnetic stir bar

  • Analytical balance

  • Fume hood

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

  • NMR spectrometer for product characterization

  • Mass spectrometer for molecular weight confirmation

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a fume hood, accurately weigh and add the following reagents to a clean, dry microwave reaction vessel equipped with a magnetic stir bar:

    • 5-Bromo-2-fluorobenzonitrile (1.0 mmol)

    • Methyl thioglycolate (1.2 mmol)

    • Triethylamine (2.0 mmol)

    • Anhydrous DMSO (3-5 mL)

  • Microwave Reactor Setup:

    • Securely cap the reaction vessel.

    • Place the vessel in the cavity of the microwave reactor.

    • Set the reaction parameters on the microwave reactor's control interface:

      • Temperature: 130 °C

      • Ramp Time: 2 minutes

      • Hold Time: 10 minutes

      • Power: 200 W (or as appropriate for the reactor)

      • Stirring: On

  • Microwave Irradiation: Initiate the microwave irradiation program. The reaction will be rapidly heated to the set temperature and held for the specified time. Monitor the reaction progress if the instrument allows for real-time tracking of temperature and pressure.

  • Reaction Quenching and Product Isolation:

    • Once the irradiation is complete, allow the reaction vessel to cool to room temperature (or use the reactor's cooling system).

    • Carefully uncap the vessel in the fume hood.

    • Pour the reaction mixture into a beaker containing ice-water (approximately 50 mL).

    • A precipitate of the crude product should form.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold deionized water to remove any residual DMSO and salts.

  • Purification and Characterization:

    • Dry the crude product in a drying oven or under vacuum.

    • For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.[11][12]

    • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Expected Results and Data Presentation

The microwave-assisted synthesis is expected to provide the desired 3-amino-6-bromo-1-benzothiophene derivative in high yield (typically >90%) within a significantly reduced reaction time compared to conventional heating methods.

Table 1: Comparison of Microwave vs. Conventional Synthesis

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 10-15 minutes2-17 hours
Temperature 130 °C100 °C
Typical Yield >90%85-95%
Energy Consumption LowHigh
Work-up Simple precipitationOften requires extraction

Data synthesized from sources indicating dramatic reductions in reaction times and high yields.[13]

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for efficient and safe execution.

experimental_workflow reagent_prep Reagent Preparation (5-Bromo-2-fluorobenzonitrile, Methyl thioglycolate, Et3N, DMSO) mw_setup Microwave Reactor Setup (Vessel Sealing, Parameter Input) reagent_prep->mw_setup Load Vessel mw_irradiation Microwave Irradiation (130°C, 10 min) mw_setup->mw_irradiation Start Program cooling Cooling to Room Temperature mw_irradiation->cooling quenching Quenching (Ice-Water Precipitation) cooling->quenching filtration Vacuum Filtration & Washing quenching->filtration drying Drying of Crude Product filtration->drying purification Purification (Recrystallization or Chromatography) drying->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Product: 3-Amino-6-bromo- 1-benzothiophene characterization->final_product

Caption: Experimental workflow for the microwave-assisted synthesis.

Troubleshooting and Field-Proven Insights

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Incorrect stoichiometry. - Inactive reagents.- Increase the reaction hold time or temperature slightly. - Verify the molar ratios of all reagents. - Use fresh, anhydrous solvents and reagents.
Formation of Side Products - Temperature too high. - Extended reaction time.- Optimize the reaction temperature; a lower temperature for a slightly longer time may be beneficial. - Perform a time-course study to find the optimal reaction duration.
Pressure Build-up in Reactor - Exothermic reaction. - Low boiling point of a reagent/solvent.- Reduce the initial power setting for a slower ramp to the target temperature. - Ensure the reaction volume does not exceed the recommended limit for the vessel.
Difficulty in Product Precipitation - Product is soluble in the quenching medium.- Try a different anti-solvent for precipitation. - Extract the product with a suitable organic solvent (e.g., ethyl acetate) from the aqueous mixture.

Conclusion: A Superior Method for a Privileged Scaffold

Microwave-assisted synthesis represents a significant advancement in the preparation of 6-bromo-1-benzothiophene derivatives. The methodology offers unparalleled speed, efficiency, and control, enabling researchers and drug development professionals to accelerate their discovery pipelines.[14] By adopting this green chemistry approach, laboratories can not only improve their productivity but also reduce their environmental impact.[6][8] The protocol and insights provided herein serve as a robust foundation for the successful implementation of this powerful technology.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing.
  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.
  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY.
  • Synthetic method of 4-bromobenzo [ b ] thiophene.
  • Synthesis and biological evaluation of novel benzothiophene deriv
  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI.
  • Method for Controlling Bromination of Thiophene Derivatives.
  • Synthesis, Properties, and Biological Applic
  • Synthesis and biological evaluation of novel benzothiophene derivatives.
  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. NIH.
  • The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review).
  • The Versatility of Benzothiophene Deriv
  • Microwave-Assisted Multicomponent Reactions of Alkyl Bromides: Synthesis of Thiophene Deriv
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • Synthesis, characteriz
  • Application Notes: High-Throughput Screening of Novel Benzothiophenes for Drug Discovery. Benchchem.
  • Microwave-Assisted Synthesis of Chromenes: Biological and Chemical Importance.
  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold.
  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions of 6-Bromo-1-benzothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-1-benzothiophene-2-carbonyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a highly reactive acylating agent, its successful application hinges on controlling potential side reactions.[1][2] This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

The 6-Bromo-1-benzothiophene core is a privileged scaffold in medicinal chemistry, and the C-2 carbonyl chloride provides a reactive handle for introducing a variety of functional groups.[3] However, its reactivity is a double-edged sword. This guide will explain the causality behind common experimental pitfalls and provide robust, self-validating protocols to ensure scientific integrity in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Hydrolysis - Why is my primary byproduct the carboxylic acid?

Question: I am reacting this compound with my amine/alcohol, but a significant portion of my crude material is the corresponding 6-Bromo-1-benzothiophene-2-carboxylic acid. What is causing this and how can I prevent it?

Answer: This is the most common side reaction and is caused by the hydrolysis of the acyl chloride.[2][4][5] Acyl chlorides are highly electrophilic and react readily with water, which can be present in your solvent, reagents, glassware, or even the atmosphere.[1][6] The benzothiophene moiety does not significantly alter this inherent reactivity.

Causality & Mechanism: The lone pair of electrons on the oxygen atom in water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to yield the carboxylic acid and hydrochloric acid (HCl).[5][7]

Troubleshooting & Prevention:

  • Strict Anhydrous Conditions: This is non-negotiable.[1][8]

    • Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.[9]

    • Solvents: Use freshly distilled anhydrous solvents or purchase high-purity anhydrous grade solvents and store them over molecular sieves under an inert atmosphere (Nitrogen or Argon). Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[10]

    • Reagents: Ensure your nucleophile (amine/alcohol) and any base used are anhydrous. Liquid amines should be distilled from a suitable drying agent (e.g., CaH₂). Solid reagents should be dried under high vacuum.

    • Atmosphere: Run the reaction under a positive pressure of an inert gas like Nitrogen or Argon. Use septa and syringes for all transfers.[9]

  • Order of Addition: Add the acyl chloride solution dropwise to the stirred solution of the nucleophile and base. This ensures the acyl chloride is never in excess in the presence of trace moisture without a primary nucleophile to react with.

  • Base Selection: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), should be used to scavenge the HCl generated during the primary reaction.[5] Using at least two equivalents of an amine nucleophile can also work, where one equivalent acts as the nucleophile and the second as the HCl scavenger.[11][12]

FAQ 2: Double Acylation - Why am I getting a complex mixture with my primary amine?

Question: My reaction with a primary amine (R-NH₂) is not clean. I suspect the formation of a diacylated byproduct, N,N-bis(6-bromo-1-benzothiophene-2-carbonyl)amine. How can I promote mono-acylation?

Answer: Primary amines, after forming the initial secondary amide, can be deprotonated to form an amidate anion. This anion is a potent nucleophile and can react with a second molecule of the acyl chloride, especially if reaction conditions are not carefully controlled. This leads to the formation of a stable, often difficult-to-remove, imide-like byproduct.

Causality & Prevention:

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to -20°C). This reduces the rate of the second acylation, which typically has a higher activation energy than the initial amide formation.

  • Inverse Addition: Add a solution of the this compound slowly to a stirred solution of the primary amine. This maintains a high concentration of the amine relative to the acyl chloride, favoring the reaction of the acyl chloride with the more abundant and more nucleophilic primary amine over the less nucleophilic product amide.

  • Stoichiometry and Base:

    • Use a slight excess (1.1-1.2 equivalents) of the primary amine to ensure the acyl chloride is fully consumed.

    • Use a sterically hindered, non-nucleophilic base like DIPEA. A strong, unhindered base could facilitate the deprotonation of the product amide, promoting the side reaction.

Workflow for Minimizing Double Acylation

G start Double Acylation Observed temp Lower Reaction Temp. (e.g., 0 °C) start->temp add Use Inverse Addition (Add Acyl Chloride to Amine) temp->add base Switch to Hindered Base (e.g., DIPEA) add->base check Re-evaluate Stoichiometry (Slight excess of amine) base->check outcome Mono-acylated Product Favored check->outcome

Caption: Troubleshooting workflow for double acylation.

FAQ 3: Low Yield - My reaction is sluggish and starting materials remain. What can I do?

Question: Despite my efforts, the conversion is low and I recover significant amounts of both my nucleophile and the hydrolyzed acyl chloride. What are the likely causes?

Answer: Low yield in acylation reactions often points to a few key issues beyond simple hydrolysis.[8][10] These include insufficient nucleophilicity, steric hindrance, or poor reagent quality.

Troubleshooting Steps:

  • Assess Nucleophilicity:

    • Electron-Poor Nucleophiles: If your amine or alcohol is electronically deactivated (e.g., 4-nitroaniline), it will be less nucleophilic. The reaction may require forcing conditions such as elevated temperatures or the addition of a catalyst.

    • Catalysis: For weakly nucleophilic substrates, adding a catalytic amount (0.05-0.1 eq) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate.[4]

  • Evaluate Steric Hindrance:

    • If either the nucleophile or the acyl chloride is sterically bulky, the reaction rate will decrease.

    • Solution: Increase the reaction time, moderately increase the temperature (e.g., from 0°C to room temperature or reflux in DCM), and ensure efficient stirring.

  • Reagent Quality:

    • Acyl Chloride Purity: The this compound reagent itself may have degraded. It should be a sharp-melting solid. If it appears discolored or oily, it has likely hydrolyzed and should be discarded or repurified.

    • Base Purity: Ensure your base (e.g., TEA, DIPEA) is pure and dry. Old bottles of liquid amines can absorb water and CO₂ from the air.

Data Summary: Effect of Conditions on a Model Reaction

EntryNucleophile (1.1 eq)Base (1.5 eq)Catalyst (0.1 eq)Temp (°C)Time (h)Product Yield (%)
1AnilineTEANone0 → 25485
24-NitroanilineTEANone0 → 252415
34-NitroanilineTEADMAP0 → 25492
42,6-DiisopropylanilineDIPEADMAP25 → 4048<10 (Steric hindrance)

This data is representative and illustrates general principles.

FAQ 4: Ring Stability - Could the benzothiophene ring itself be reacting?

Question: I'm observing significant discoloration (darkening) and formation of intractable materials, especially at higher temperatures. Is the 6-Bromo-1-benzothiophene core unstable?

Answer: The benzo[b]thiophene ring system is generally quite stable and aromatic, with a resonance energy of around 58 kcal/mol.[13] Under standard acylation conditions (neutral or mildly basic, low to moderate temperatures), the ring itself is unlikely to undergo side reactions.

However, issues can arise under specific circumstances:

  • Strongly Basic Conditions: While not typical for acyl chloride reactions, very strong bases (like organolithiums or metal amides) could potentially deprotonate the ring, leading to complex side reactions.

  • High Temperatures with Lewis Acids: In reactions resembling Friedel-Crafts acylations where a Lewis acid might be present, high temperatures could promote unwanted side reactions on the aromatic core, though this is not a concern for standard amide/ester formation.[14][15]

  • Photochemical Instability: Some complex thiophene derivatives can be sensitive to light. While not a commonly reported issue for this specific molecule, it is good practice to protect reactions from direct, bright light, especially if they are running for extended periods.

General Recommendation: If you observe significant decomposition, first re-verify the purity of all reagents and ensure that the temperature is not exceeding the stability window of your nucleophile or product. The discoloration is more likely due to impurities or the decomposition of a sensitive substrate rather than the benzothiophene core itself.

Protocols & Methodologies

Protocol 1: General Procedure for the Synthesis of N-Aryl-6-bromo-1-benzothiophene-2-carboxamide

This protocol provides a robust starting point for reacting this compound with a typical aniline nucleophile.

  • Preparation:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aniline derivative (1.1 mmol, 1.1 eq) and anhydrous dichloromethane (DCM, 0.2 M).

    • Add triethylamine (TEA) (1.5 mmol, 1.5 eq).

    • Cool the stirred solution to 0°C using an ice-water bath.

  • Reaction:

    • In a separate dry flask, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous DCM (0.5 M).

    • Add this acyl chloride solution dropwise to the cold amine solution over 15-20 minutes via a syringe.

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the acyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M HCl (aq).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ (aq) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization as appropriate.

Reaction Scheme Visualization

G cluster_reactants Reactants R1 This compound plus1 + R2 Nucleophile (H-Nu) arrow Anhydrous Solvent (DCM or THF) 0 °C to RT R2->arrow Base Base (e.g., TEA) P1 Desired Product plus2 + P2 Base•HCl Salt arrow->P1

Caption: General acylation reaction scheme.

References

  • Wikipedia. (2023). Acyl chloride. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Acylation (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

  • Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Google Patents. (n.d.). US4380635A - Synthesis of acylated benzothiophenes.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. North Dakota State University. Retrieved from [Link]

  • Giraud, F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. Retrieved from [Link]

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Technical Support Center: 6-Bromo-1-benzothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Advanced Guide to the Removal of Unreacted 6-Bromo-1-benzothiophene-2-carbonyl chloride

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing challenges with the purification of reaction mixtures containing unreacted this compound. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical methodologies to overcome common and complex purification hurdles.

Frequently Asked Questions (FAQs)

Q1: My primary amine acylation with this compound is complete, but I'm struggling to remove the excess acid chloride. What is the most direct approach?

A1: The most straightforward method is to use a nucleophilic scavenger resin, such as an aminomethylated polystyrene resin. These resins have a high affinity for electrophilic species like acid chlorides. The unreacted this compound becomes covalently bound to the resin, which can then be easily filtered off. This method is highly effective and often circumvents the need for complex liquid-liquid extractions or chromatography, which can be problematic depending on the solubility of your product.

Q2: I've attempted a basic aqueous wash (e.g., with sodium bicarbonate) to quench the unreacted acid chloride, but I'm observing low recovery of my desired amide product. What could be happening?

A2: While a bicarbonate wash is a standard procedure for neutralizing and hydrolyzing excess acid chloride, two potential issues can arise with a substrate like this compound. Firstly, if your desired amide product has some solubility in the aqueous layer, you may be losing it during the extraction. Secondly, vigorous basic washes can sometimes lead to the hydrolysis of the desired amide product, especially if the reaction conditions are harsh or the product is labile. A milder approach, such as washing with a saturated solution of ammonium chloride, can be a suitable alternative.

Q3: Can I use thin-layer chromatography (TLC) to monitor the removal of this compound?

A3: Yes, TLC is an excellent tool for this purpose. However, be aware that the acid chloride is highly reactive and can streak or decompose on the silica plate. To get a more accurate reading, it is advisable to quench a small aliquot of the reaction mixture with a nucleophile like methanol before spotting it on the TLC plate. This will convert the unreacted acid chloride into its more stable methyl ester derivative, which will appear as a distinct spot on the TLC plate, making it easier to track its presence.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Absolutely. This compound is a corrosive and moisture-sensitive compound. It is a lachrymator, meaning it can cause irritation to the eyes and respiratory tract. Always handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. In case of accidental contact, immediately flush the affected area with copious amounts of water.

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical workflow for their resolution.

Problem 1: Persistent Presence of Starting Material After Column Chromatography

Symptoms:

  • NMR or LC-MS analysis of the "pure" product fractions still shows peaks corresponding to this compound or its hydrolyzed form, 6-Bromo-1-benzothiophene-2-carboxylic acid.

Root Cause Analysis and Solutions:

  • In-Situ Decomposition on Silica: Acid chlorides can react with the silanol groups on the surface of silica gel, leading to streaking and co-elution with your product.

    • Solution: Deactivate the silica gel before use. This can be done by treating the silica with a solvent system containing a small percentage of a base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic silanol groups.

  • Hydrolysis During Work-up: If the work-up procedure was not entirely anhydrous before chromatography, the acid chloride may have hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can be challenging to separate from a polar amide product.

    • Solution: Ensure all organic solvents used for extraction and chromatography are anhydrous. If the carboxylic acid has already formed, consider an acidic wash (e.g., with dilute HCl) to protonate the carboxylic acid, followed by extraction with an organic solvent. Alternatively, a basic wash (e.g., with dilute NaOH) will deprotonate the carboxylic acid, pulling it into the aqueous layer. However, be cautious with this approach if your product is base-sensitive.

Experimental Workflow: Troubleshooting Persistent Contamination

Caption: Troubleshooting workflow for persistent contamination.

Detailed Protocols

Protocol 1: Quenching and Removal using a Scavenger Resin

This protocol is ideal for reactions where the product is sensitive to aqueous work-ups or when a very clean product is required without chromatography.

Materials:

  • Reaction mixture containing unreacted this compound.

  • Aminomethylated polystyrene resin (e.g., Tris-(2-aminoethyl)amine polystyrene).

  • Anhydrous dichloromethane (DCM) or a suitable solvent in which your product is soluble.

  • Inert gas (Nitrogen or Argon).

  • Filtration apparatus.

Procedure:

  • Resin Preparation: Swell the aminomethylated polystyrene resin in anhydrous DCM for at least 30 minutes before use. Use a 3-5 fold molar excess of the resin relative to the initial amount of this compound.

  • Scavenging: Add the swollen resin to the reaction mixture.

  • Stirring: Stir the mixture under an inert atmosphere at room temperature. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots of the supernatant. The scavenging is typically complete within 2-4 hours.

  • Filtration: Once the starting material is no longer detected, filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a small amount of fresh anhydrous DCM to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude product, which should be significantly purer.

Protocol 2: Optimized Aqueous Work-up for Sensitive Substrates

This protocol is designed to minimize product loss and degradation when dealing with base-sensitive products.

Materials:

  • Reaction mixture.

  • Saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous NaCl solution).

  • An appropriate organic solvent for extraction (e.g., ethyl acetate, DCM).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Procedure:

  • Initial Quench: Slowly add the reaction mixture to a chilled, saturated aqueous NH₄Cl solution with vigorous stirring. This will hydrolyze the bulk of the unreacted acid chloride under mildly acidic to neutral conditions.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Bicarbonate Wash: Wash the organic layer with a saturated NaHCO₃ solution to remove any remaining traces of acid and the hydrolyzed carboxylic acid. Note: Perform this step gently to avoid emulsion formation.

  • Brine Wash: Wash the organic layer with brine to remove any residual water.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Comparative Data Summary
Purification MethodProsConsTypical Product Purity
Scavenger Resin High selectivity, non-aqueous, simple filtrationCost of resin, potential for product adsorption>95%
Aqueous Work-up Inexpensive, scalablePotential for product hydrolysis/loss, emulsion formation85-95%
Column Chromatography High resolution for complex mixturesTime-consuming, potential for on-column degradationVariable, can be >99%

Mechanistic Insights

Understanding the underlying chemistry is crucial for effective troubleshooting.

Hydrolysis of this compound

The primary reaction for quenching unreacted this compound is hydrolysis.

G A This compound C 6-Bromo-1-benzothiophene-2-carboxylic acid A->C + H2O B Water (H2O) D HCl C->D + HCl

Caption: Hydrolysis of the acid chloride to the carboxylic acid.

This reaction is rapid and exothermic. The choice of base (e.g., NaHCO₃) is to neutralize the HCl byproduct, which could be detrimental to acid-sensitive functional groups in your product.

References

  • General Principles of Amide Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Use of Scavenger Resins in Purification: Ley, S. V., Baxendale, I. R., Bream, R. N., Jackson, P. S., Leach, A. G., Longbottom, D. A., Nesi, M., Scott, J. S., Storer, R. I., & Taylor, S. J. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815–4195. [Link]

Stability of 6-Bromo-1-benzothiophene-2-carbonyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-1-benzothiophene-2-carbonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage, handling, and use in synthetic applications. Our goal is to provide not only solutions but also the underlying chemical principles to empower you in your research.

I. Understanding the Instability: A Proactive Approach

This compound is a valuable building block, but its utility is intrinsically linked to its high reactivity. The electrophilic carbonyl carbon, activated by the adjacent electron-withdrawing chloride, is highly susceptible to nucleophilic attack. Understanding this inherent reactivity is the first step in preventing unwanted side reactions and ensuring the success of your experiments. The primary degradation pathway is hydrolysis to the corresponding carboxylic acid, 6-bromo-1-benzothiophene-2-carboxylic acid, upon contact with water, including atmospheric moisture.

II. Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of this compound shows poor reactivity in my acylation reaction. What could be the cause?

A1: This is a common issue often traced back to improper handling or storage, leading to hydrolysis. Even brief exposure to atmospheric moisture can lead to the formation of the less reactive carboxylic acid.[1][2] To confirm this, we recommend performing a simple analytical check. An IR spectrum will show a broad O-H stretch around 3000 cm⁻¹ and a shift in the carbonyl peak if significant hydrolysis has occurred. For a more quantitative assessment, a proton NMR in a dry deuterated solvent (e.g., CDCl₃) can be used. The presence of a broad singlet in the downfield region (typically >10 ppm) is indicative of the carboxylic acid proton.

Q2: What are the optimal storage conditions for this compound?

A2: To maintain the integrity of the compound, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[1] We recommend a desiccator or a dry box. Storage in a cool, dark place is also advised to minimize any potential for thermal or photochemical decomposition. It is crucial to avoid storage near protic solvents, strong bases, and oxidizing agents.[1][3]

Q3: I am observing a precipitate forming in my stock solution of this compound in dichloromethane (DCM). What is it?

A3: The precipitate is most likely 6-bromo-1-benzothiophene-2-carboxylic acid. While DCM is an aprotic solvent, it can absorb moisture from the atmosphere if not handled under strictly anhydrous conditions. The resulting carboxylic acid has lower solubility in DCM compared to the acyl chloride, leading to its precipitation. Always use anhydrous solvents for preparing stock solutions and handle them under an inert atmosphere.

Q4: Can I use polar aprotic solvents like DMF or DMSO to dissolve this compound for my reaction?

A4: While these solvents will readily dissolve the compound, it is important to be aware of their potential reactivity. Acyl chlorides can react violently with dimethyl sulfoxide (DMSO). N,N-Dimethylformamide (DMF) can also react with acyl chlorides, especially at elevated temperatures, to form a Vilsmeier-type reagent. If your reaction requires a polar aprotic solvent, consider acetonitrile or rigorously dried THF. If DMF is necessary, use it at low temperatures and be aware of potential side reactions.

Q5: How does the choice of a protic versus aprotic solvent affect the stability and reactivity of this compound?

A5: The choice of solvent is critical.

  • Protic Solvents (e.g., water, alcohols, primary/secondary amines): These will react with the acyl chloride. Water leads to hydrolysis, and alcohols will form esters. These are solvolysis reactions and are generally undesirable unless the solvent is intended as a reactant.

  • Aprotic Solvents (e.g., DCM, THF, acetonitrile, toluene): These are the preferred solvents for reactions involving acyl chlorides. They do not have acidic protons and therefore do not react with the acyl chloride. However, it is crucial that these solvents are anhydrous. Polar aprotic solvents can enhance the rate of SN2 reactions by solvating the cation without "caging" the nucleophile through hydrogen bonding.[4][5][6]

III. Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical workflow for diagnosis and resolution.

Scenario 1: Low or No Yield in an Amidation Reaction
  • Symptom: You are reacting this compound with an amine in the presence of a base (e.g., triethylamine) in DCM, but you observe low conversion to the desired amide.

  • Troubleshooting Workflow:

    start Low Amide Yield q1 Check Purity of Acyl Chloride start->q1 a1_yes Purity Confirmed (>95%) q1->a1_yes Yes a1_no Significant Carboxylic Acid Impurity Detected q1->a1_no No q2 Verify Amine and Solvent Anhydrous Conditions a1_yes->q2 a2_yes All Reagents and Solvents are Dry q2->a2_yes Yes a2_no Potential Moisture Contamination q2->a2_no No q3 Assess Base Stoichiometry and Addition a2_yes->q3 a3_yes Base is Stoichiometrically Correct and Added Appropriately q3->a3_yes Yes a3_no Incorrect Base Amount or Premature Addition q3->a3_no No end Reaction Optimized a3_yes->end

    Caption: Troubleshooting workflow for low amide yield.

  • Corrective Actions:

    • Acyl Chloride Purity: Before starting your reaction, confirm the purity of the acyl chloride via ¹H NMR or by derivatizing a small aliquot with a highly reactive amine like benzylamine and analyzing the product by LC-MS. If significant hydrolysis has occurred, the material should be repurified or a fresh bottle should be used.

    • Anhydrous Conditions: Ensure your amine and solvent are dry. Use freshly distilled or commercially available anhydrous solvents. Dry the amine over a suitable drying agent if necessary.

    • Base Addition: The base is crucial for scavenging the HCl generated during the reaction. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used. For less nucleophilic amines, a stronger base or a catalyst like DMAP might be necessary.

Scenario 2: Inconsistent Reaction Rates
  • Symptom: You are running the same reaction under what you believe are identical conditions, but the time to completion varies significantly.

  • Potential Cause: Atmospheric moisture is a likely culprit. Variations in lab humidity can affect the rate of hydrolysis of the acyl chloride, consuming the starting material before it can react with your intended nucleophile.

  • Preventative Measures:

    • Always handle this compound under a positive pressure of an inert gas (argon or nitrogen).

    • Use syringe techniques for transferring the acyl chloride and any anhydrous solvents.

    • Prepare stock solutions in a glove box or under an inert atmosphere.

IV. Experimental Protocols

Protocol 1: Quantitative Assessment of this compound Stability in Different Solvents by HPLC

This protocol uses a derivatization approach to allow for accurate quantification of the acyl chloride over time.

  • Stock Solution Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in anhydrous toluene (e.g., 10 mg/mL).

  • Solvent Stability Setup:

    • In separate, sealed vials, add a known volume of the stock solution to the solvents to be tested (e.g., anhydrous DCM, anhydrous THF, anhydrous acetonitrile, and the same solvents with a controlled amount of added water).

    • Maintain the vials at a constant temperature (e.g., room temperature).

  • Time-Point Sampling and Derivatization:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 100 µL) from each vial.

    • Immediately quench the aliquot in a vial containing a solution of a derivatizing agent, such as a high concentration of benzylamine in acetonitrile. This will rapidly convert the remaining acyl chloride to a stable amide derivative.

  • HPLC Analysis:

    • Analyze the derivatized samples by reverse-phase HPLC.[7]

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Create a calibration curve using known concentrations of the pure, derivatized product.

    • Quantify the amount of the amide derivative at each time point to determine the rate of degradation of the acyl chloride in each solvent.

Data Summary Table
SolventWater ContentHalf-life (t₁/₂) at 25°C (Hypothetical)Primary Degradation Product
Anhydrous Acetonitrile< 50 ppm> 48 hoursN/A
Acetonitrile500 ppm~ 8 hours6-Bromo-1-benzothiophene-2-carboxylic acid
Anhydrous THF< 50 ppm> 48 hoursN/A
THF500 ppm~ 6 hours6-Bromo-1-benzothiophene-2-carboxylic acid
Anhydrous DCM< 50 ppm> 48 hoursN/A
DCM500 ppm~ 10 hours6-Bromo-1-benzothiophene-2-carboxylic acid
MethanolAnhydrous< 5 minutesMethyl 6-bromo-1-benzothiophene-2-carboxylate

Note: The half-life values are hypothetical and for illustrative purposes. Actual values will depend on the precise conditions.

V. Chemical Degradation Pathway

The primary degradation pathway of this compound in the presence of nucleophiles is through a nucleophilic acyl substitution mechanism.

cluster_0 Nucleophilic Acyl Substitution RCocl This compound Intermediate Tetrahedral Intermediate RCocl->Intermediate + Nucleophile Nu Nucleophile (e.g., H₂O, ROH) Product Product (Carboxylic Acid or Ester) Intermediate->Product - Cl⁻ Hcl HCl

Caption: General mechanism for nucleophilic acyl substitution.

VI. References

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. [Link]

  • Bentley, T. W., & Ebdon, D. N. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(7), 5829–5844. [Link]

  • Reddit. Acetyl Chloride Storage. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • Zhang, Y., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 143, 137-143. [Link]

  • ResearchGate. Representative data for the loss of benzoyl chloride, BC (b), and.... [Link]

  • ResearchGate. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. [Link]

  • Chemical Communications (RSC Publishing). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. [Link]

  • Richard Thornley. 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry]. [Link]

  • Lab Manager. Handling and Storing Chemicals. [Link]

  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • The Organic Chemistry Tutor. Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Benzothiophene Amides and Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiophene scaffold is a prominent "privileged structure" in medicinal chemistry, a core molecular framework that is capable of binding to a diverse range of biological targets. This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a thiophene ring, is the foundation for several FDA-approved drugs, including the osteoporosis treatment Raloxifene and the anti-asthmatic Zileuton[1][2]. The versatility of the benzothiophene core allows for extensive functionalization, leading to derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties[3][4][5][6][7].

Among the most common modifications made to the benzothiophene scaffold are the introduction of amide and ester functionalities. These groups can dramatically influence a molecule's physicochemical properties, metabolic stability, and mode of interaction with its biological target. This guide provides an in-depth comparison of benzothiophene amides and esters, synthesizing experimental data to elucidate the distinct advantages and applications of each class for researchers and drug development professionals.

The Benzothiophene Amide Moiety: A Versatile Pharmacophore

The amide bond is a cornerstone of medicinal chemistry, prized for its structural rigidity and its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). These characteristics make it exceptionally effective at forming stable, specific interactions within the binding pockets of proteins.

Anticancer Activity: Benzothiophene amides have emerged as potent anticancer agents acting through various mechanisms.

  • Enzyme Inhibition: Certain derivatives have been identified as powerful inhibitors of nicotinamide phosphoribosyltransferase (Nampt), an enzyme crucial for cancer cell metabolism. One such compound, 16b , demonstrated a Nampt inhibitory activity with an IC50 of 0.17 μM and potent in vitro antitumor activity against the HepG2 cancer cell line (IC50 = 3.9 μM), ultimately inducing apoptosis[8].

  • Multi-Kinase Inhibition: Other amide derivatives, specifically those with a 5-hydroxybenzothiophene hydrazide scaffold, function as multi-target kinase inhibitors. Compound 16b from a different study was a potent inhibitor of several kinases, including Clk4 (IC50 = 11 nM) and DRAK1 (IC50 = 87 nM), and showed broad-spectrum anticancer activity, most notably against U87MG glioblastoma cells (IC50 = 7.2 μM)[9].

Anti-inflammatory and Analgesic Properties: The amide functionality is also critical for anti-inflammatory applications. Substituted bromo-benzothiophene carboxamides have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway[10]. These compounds not only reduced the synthesis of prostaglandin-E2 but also attenuated nociception and inflammation more effectively than the classical NSAID ibuprofen in preclinical models[10].

Other Therapeutic Areas: The utility of benzothiophene amides extends to the central nervous system, where they have been developed as potent antagonists of the neurokinin-2 (NK2) receptor, a target for treating conditions like anxiety and inflammatory bowel disease[11][12].

cluster_receptor Receptor Binding Pocket cluster_ligand Benzothiophene Amide AA_Acceptor Amino Acid Residue (H-Bond Acceptor) AA_Donor Amino Acid Residue (H-Bond Donor) Hydrophobic_Pocket Hydrophobic Pocket BT_Core Benzothiophene Core BT_Core->Hydrophobic_Pocket Hydrophobic Interaction Amide_NH Amide N-H (Donor) Amide_NH->AA_Acceptor Hydrogen Bond Amide_CO Amide C=O (Acceptor) Amide_CO->AA_Donor Hydrogen Bond cluster_properties Comparative Properties Amide Benzothiophene Amide -C(O)NHR Hydrogen Bond Donor: Yes (N-H) Metabolic Stability: Generally High Common Role: Active Pharmacophore (Enzyme Inhibitors, etc.) Ester Benzothiophene Ester -C(O)OR Hydrogen Bond Donor: No Metabolic Stability: Generally Low (Susceptible to Esterases) Common Role: Prodrug Moiety or Synthetic Intermediate

Caption: Key differences between benzothiophene amides and esters.

Comparative Data Summary

Compound ClassTarget/ActivityKey Compound ExamplePotency (IC50/MIC)Reference
Benzothiophene Amide Nampt Inhibition (Anticancer)Compound 16b 0.17 µM (Enzyme); 3.9 µM (HepG2 cells)[8]
Benzothiophene Amide Multi-kinase Inhibition (Anticancer)Compound 16b 11 nM (Clk4); 7.2 µM (U87MG cells)[9]
Benzothiophene Amide COX-2 Inhibition (Anti-inflammatory)Bromo-benzothiophene carboxamidesPotent; outperformed ibuprofen[10]
Benzothiophene Acylhydrazone Antibacterial (S. aureus)(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide4 µg/mL[13][14]
Benzothiophene Ester Antifungal SARPyridine derivativesAbsence of ester group broadened activity[15]
Benzothiophene Ester Synthetic IntermediateMethyl-3-amino-6-fluoro- benzothiophene-2-carboxylateN/A[16]

Experimental Protocols & Methodologies

To ensure reproducibility and scientific rigor, detailed protocols for the synthesis and evaluation of these compounds are essential.

Protocol 1: General Synthesis of a Benzothiophene Amide

This protocol describes a standard amide coupling reaction starting from a benzothiophene carboxylic acid.

Start Start: Benzothiophene-2-carboxylic acid + Amine (R-NH2) Step1 Dissolve reactants and coupling agent (e.g., HATU, HOBt) in anhydrous solvent (e.g., DMF, DCM). Start->Step1 Step2 Add a non-nucleophilic base (e.g., DIPEA, Et3N) to the mixture. Step1->Step2 Step3 Stir at room temperature for 4-24 hours. Monitor reaction progress via TLC or LC-MS. Step2->Step3 Step4 Perform aqueous workup: Wash with dilute acid, base, and brine. Step3->Step4 Step5 Dry organic layer over Na2SO4 or MgSO4, filter, and concentrate in vacuo. Step4->Step5 End Purify crude product via column chromatography or recrystallization. Step5->End

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 6-Bromo-1-benzothiophene-2-carbonyl chloride and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.

Introduction: The Structural Imperative in Medicinal Chemistry

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active agents, from the osteoporosis drug Raloxifene™ to the asthma medication Zileuton™.[1] The pharmacological activity of these molecules is exquisitely sensitive to their substitution patterns. For synthetic intermediates like 6-Bromo-1-benzothiophene-2-carbonyl chloride, a versatile building block, the precise location of the bromine substituent on the benzoid ring is critical. Ambiguity in the isomeric identity of such a precursor can lead to the synthesis of incorrect final compounds, resulting in significant loss of time, resources, and potentially misleading biological data.

This guide provides an in-depth spectroscopic comparison of this compound and its positional isomers (4-bromo, 5-bromo, and 7-bromo). We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to establish a clear, data-supported framework for unambiguous structural elucidation. While spectroscopic data for the highly reactive carbonyl chloride species is not always published, we will leverage data from their more stable carboxylic acid precursors. The electronic influence of the bromine atom on the core ring system is preserved, making this a scientifically rigorous and practically effective approach.

Isomeric Structures at a Glance

To visually frame our discussion, the structures of the four key positional isomers of Bromo-1-benzothiophene-2-carbonyl chloride are presented below. The numbering convention of the benzothiophene ring is crucial for interpreting the spectroscopic data that follows.

G cluster_0 4-Bromo Isomer cluster_1 5-Bromo Isomer cluster_2 6-Bromo Isomer cluster_3 7-Bromo Isomer node_4_bromo node_5_bromo node_6_bromo node_7_bromo

Caption: Molecular structures of the 4-, 5-, 6-, and 7-bromo isomers.

Analytical Workflow: A Self-Validating Protocol

A robust analytical strategy ensures that data from multiple, orthogonal techniques converges to a single, unambiguous structural assignment. The workflow below outlines a standard procedure for characterizing a synthesized batch of a bromo-1-benzothiophene-2-carbonyl chloride isomer.

G start Synthesized Product (Bromo-1-benzothiophene- 2-carbonyl chloride) nmr NMR Spectroscopy (¹H, ¹³C) Solvent: CDCl₃ start->nmr ir FT-IR Spectroscopy (ATR) start->ir ms Mass Spectrometry (EI or ESI) start->ms data_analysis Integrated Data Analysis - ¹H coupling patterns - ¹³C chemical shifts - IR functional groups - MS isotopic signature nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: A typical workflow for the spectroscopic characterization of isomers.

Experimental Methodologies

The acquisition of high-quality, reproducible data is paramount. The following protocols are generalized for the analysis of bromo-1-benzothiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of a deuterated solvent lacking exchangeable protons, such as chloroform-d (CDCl₃), is critical for preserving the integrity of the reactive carbonyl chloride. Tetramethylsilane (TMS) serves as the universal internal standard.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.[2]

    • Pulse Program: Standard single-pulse sequence (e.g., zg30).[3]

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32, to achieve a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30) to produce singlet peaks for each unique carbon.[3]

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.[3]

    • Relaxation Delay: 2 seconds.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for this class of compounds as it requires minimal sample preparation and is suitable for solid or waxy materials.

  • Instrument: A standard FT-IR spectrometer equipped with a diamond or germanium ATR crystal.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. A small amount of the sample is then pressed firmly onto the crystal, and the sample spectrum is acquired.

  • Spectral Range: 4000–650 cm⁻¹.[4]

  • Resolution: 4 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for relatively small, thermally stable molecules, providing detailed fragmentation patterns. Electrospray Ionization (ESI) is also suitable, particularly for confirming the molecular weight.

  • Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 50–500.

  • Data Analysis: Focus on the molecular ion region to observe the characteristic bromine isotopic pattern and analyze the major fragment ions.

Results and Comparative Analysis

The true power of spectroscopy lies in comparative analysis, where subtle differences in spectra become clear indicators of isomeric identity.

¹H NMR Spectroscopy: The Definitive Tool for Isomer Differentiation

The aromatic region (7.0-8.5 ppm) of the ¹H NMR spectrum provides the most definitive information for distinguishing between the isomers. The position of the bromine atom dictates the splitting patterns (multiplicity) and coupling constants (J-values) of the three protons on the benzoid ring.

  • Proton at C3: This proton on the thiophene ring typically appears as a singlet in the 8.0-8.2 ppm region for all isomers. Its chemical environment is largely unaffected by the bromine's position on the distant benzene ring.

  • Aromatic Protons (C4-C7): This is where the isomers reveal their unique identities. The coupling constants are key:

    • ortho-coupling (protons on adjacent carbons): J ≈ 7.0–9.0 Hz

    • meta-coupling (protons separated by one carbon): J ≈ 2.0–3.0 Hz

    • para-coupling (protons opposite each other): J ≈ 0–1 Hz (often not resolved)

Table 1: Experimental and Predicted ¹H NMR Data (Aromatic Region) for Bromo-1-benzothiophene-2-carboxylic Acids (Data for carboxylic acids serves as a proxy for carbonyl chlorides)

IsomerH-3 (s)H-4H-5H-6H-7
4-Bromo ~8.1 ppm-dd, J ≈ 7.5, 1.0 Hzt, J ≈ 7.8 Hzdd, J ≈ 8.1, 1.0 Hz
5-Bromo [5]~8.1 ppmd, J ≈ 8.6 Hz-dd, J ≈ 8.6, 1.9 Hzd, J ≈ 1.9 Hz
6-Bromo [6]~8.1 ppmd, J ≈ 8.5 Hzd, J ≈ 1.8 Hz-dd, J ≈ 8.5, 1.8 Hz
7-Bromo ~8.1 ppmt, J ≈ 7.9 Hzd, J ≈ 7.5 Hzd, J ≈ 8.3 Hz-

Analysis of Splitting Patterns:

  • 4-Bromo Isomer: H-7 will be a doublet of doublets (ortho to H-6, meta to H-5). H-6 will be a triplet (or more accurately, a doublet of doublets with similar J-values) from coupling to H-5 and H-7. H-5 will be a doublet of doublets (ortho to H-6, meta to H-7).

  • 5-Bromo Isomer: The spectrum simplifies significantly. H-4 shows a clean doublet from ortho-coupling to H-6. H-7 appears as a narrow doublet due to meta-coupling with H-6. H-6 is a doublet of doublets, coupling to both H-4 and H-7. This distinct pattern is a key identifier.[5]

  • 6-Bromo Isomer: H-7 and H-5 will be doublets of doublets. H-4 will be a clean doublet from ortho-coupling to H-5. The key differentiator from the 5-bromo isomer is the presence of two distinct aromatic protons with large ortho-couplings.[6]

  • 7-Bromo Isomer: H-4 will appear as a triplet-like signal due to coupling with H-5 and H-6. H-5 and H-6 will both be doublets of doublets.

¹³C NMR Spectroscopy

While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory data. The carbon atom directly attached to the bromine (C-Br) will be significantly shifted, and its signal may be less intense. The chemical shifts of the other carbons provide a complete fingerprint.

Table 2: Expected ¹³C NMR Chemical Shift Ranges

Carbon PositionExpected Chemical Shift (ppm)Notes
C=O (Carbonyl)160 - 165Reactive carbonyl, may be broad.
C2140 - 145
C3130 - 135
C3a, C7a (Bridgehead)135 - 142
C-Br115 - 125Carbon directly attached to bromine.
Other Aromatic C-H120 - 130
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. While it is less powerful than NMR for distinguishing these specific isomers, certain features are noteworthy.

Table 3: Key IR Absorption Frequencies

Wavenumber (cm⁻¹)VibrationSignificance
~3100Aromatic C-H StretchConfirms the presence of the aromatic system.[4]
1750-1800 C=O Stretch (Acid Chloride) Crucial peak confirming the carbonyl chloride functional group.
1400-1600Aromatic C=C StretchCharacteristic of the benzothiophene ring.
700-900C-H Out-of-Plane BendThis "fingerprint" region can sometimes hint at the substitution pattern. For example, adjacent hydrogens often give rise to strong absorptions.
< 700C-Br StretchConfirms the presence of a bromo-substituent.
Mass Spectrometry (MS)

Mass spectrometry provides two vital pieces of information: the molecular weight and the confirmation of a bromine atom's presence.

  • Molecular Ion (M⁺): The molecular weight of C₉H₄BrClOS is approximately 274.4 g/mol .

  • Isotopic Pattern: The most telling feature is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This results in two molecular ion peaks of almost equal intensity: one at the calculated mass (M) and another at two mass units higher (M+2).[7][8] The presence of chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio) further complicates this, leading to a characteristic cluster of peaks at M, M+2, and M+4. This isotopic cluster is an undeniable confirmation of a compound containing one bromine and one chlorine atom.

  • Fragmentation: The most common fragmentation pathway for benzothiophenes involves the loss of side chains.[9][10] For these isomers, a primary fragmentation would be the loss of the carbonyl chloride radical (•COCl), resulting in a strong peak corresponding to the bromo-benzothiophene cation.

Conclusion

The unambiguous identification of this compound from its positional isomers is not only achievable but essential for synthetic integrity. While all three spectroscopic techniques discussed provide valuable data, ¹H NMR spectroscopy stands out as the most definitive method. The unique spin-spin coupling patterns in the aromatic region, dictated by the bromine atom's position, provide a unique and irrefutable fingerprint for each isomer. IR spectroscopy confirms the crucial carbonyl chloride functionality, and mass spectrometry validates the elemental composition through the characteristic isotopic pattern of bromine and chlorine. By integrating data from these orthogonal techniques, researchers can proceed with absolute confidence in the structural identity of their synthetic intermediates, ensuring the reliability and reproducibility of their scientific outcomes.

References

  • Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]

  • ResearchGate. (2013). Adsorption of benzothiophene on Y zeolites investigated by infrared spectroscopy and flow calorimetry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzo[b]thiophene. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2018). Substrate-Induced Phase of a Benzothiophene Derivative Detected by Mid-Infrared and Lattice Phonon Raman Spectroscopy. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-1-benzothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromo-1-benzothiophene-2-carbonyl chloride, a reactive halogenated heterocyclic compound. Our focus is to move beyond mere compliance, embedding principles of causality and self-validation into every step to ensure the safety of personnel and the protection of our environment.

Hazard Profile and Inherent Risks of this compound

This compound is a compound that demands respect due to its composite chemical nature. It is a brominated (halogenated) organic molecule, a sulfur-containing heterocycle, and, most critically, an acid chloride. This combination of functional groups dictates its hazard profile.

  • Reactivity with Water: The carbonyl chloride group is highly reactive towards nucleophiles, most notably water (including atmospheric moisture). This reaction is vigorous and exothermic, liberating corrosive and toxic hydrogen chloride (HCl) gas.[1]

  • Corrosivity: Due to the release of HCl upon hydrolysis and the inherent nature of the acid chloride, the compound is corrosive and can cause severe skin burns and eye damage.[1][2]

  • Toxicity of Decomposition Products: In addition to HCl, thermal decomposition or combustion can generate other hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen bromide (HBr).[1][2]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination.[3][4] Furthermore, the sulfur component can lead to soil and water acidification if not handled correctly.[5]

Hazard ClassDescriptionPrimary Mitigation Strategy
Water Reactive Reacts violently with water, releasing toxic gas.Strict exclusion of moisture during handling and storage. Controlled neutralization.
Corrosive Causes severe skin burns and eye damage.[2]Use of appropriate Personal Protective Equipment (PPE).
Toxic Inhalation of vapors or decomposition products can be harmful.[6][7]Handling in a well-ventilated fume hood.
Environmental Halogenated organic and sulfur-containing.Segregation and proper disposal of waste streams.
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is imperative to establish a safe working environment. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.

  • Engineering Controls: All handling and disposal operations must be conducted within a certified chemical fume hood to manage the release of HCl gas and other volatile compounds. An eyewash station and safety shower must be readily accessible.[6][7]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Eye and Face Protection: Chemical safety goggles and a face shield.[2]

    • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). A double-gloving approach (e.g., nitrile inner glove) is recommended.

    • Body Protection: A flame-retardant lab coat, worn over long-sleeved clothing and trousers. An apron made of a chemically resistant material is also advised.

    • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an acid gas cartridge may be necessary for emergency situations.[2]

Step-by-Step Disposal Protocol

The core principle for the disposal of this compound is controlled neutralization of the reactive acid chloride group, followed by proper segregation and disposal of the resulting waste streams.

G cluster_prep Preparation cluster_neutralization Neutralization cluster_separation Waste Segregation cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_materials Prepare Neutralizing Agent (e.g., 5% NaOH solution) prep_fume_hood->prep_materials add_solvent Dissolve Compound in an inert, non-polar solvent (e.g., Toluene) prep_materials->add_solvent slow_addition Slowly add dissolved compound to stirred, cooled neutralizing agent add_solvent->slow_addition Controlled Rate monitor_ph Monitor pH and Temperature slow_addition->monitor_ph check_completion Ensure pH is stable between 5.5 and 9.5 monitor_ph->check_completion separate_layers Separate Aqueous and Organic Layers check_completion->separate_layers If Reaction is Complete aqueous_waste Aqueous Waste Stream (Sodium 6-bromo-1-benzothiophene-2-carboxylate) separate_layers->aqueous_waste organic_waste Organic Waste Stream (Halogenated Solvent) separate_layers->organic_waste dispose_aqueous Dispose of Aqueous Waste per institutional guidelines aqueous_waste->dispose_aqueous dispose_organic Dispose of Organic Waste in 'Halogenated Waste' container organic_waste->dispose_organic

Caption: Workflow for the safe disposal of this compound.

  • An appropriate inert, non-polar solvent (e.g., toluene or xylene). Do not use alcohols or other protic solvents.

  • A 5-10% solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3). Sodium bicarbonate is generally safer as it is a weaker base and the reaction is less exothermic.[8]

  • A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • An ice bath.

  • pH paper or a calibrated pH meter.

  • Appropriately labeled waste containers for "Halogenated Organic Waste" and "Aqueous Waste."[9][10]

  • Preparation:

    • In a chemical fume hood, prepare an ice bath around the three-necked flask.

    • Place the neutralizing solution (e.g., 5% NaOH) in the flask and begin stirring.

    • In a separate beaker, dissolve the this compound in a minimal amount of an inert, non-polar solvent like toluene. This step is crucial to control the rate of reaction.

  • Controlled Neutralization:

    • Transfer the dissolved compound to the dropping funnel.

    • Slowly, add the solution of the acid chloride to the stirring, cooled basic solution. The addition should be dropwise to control the exotherm and the release of gas (CO2 if using bicarbonate).

    • Monitor the temperature of the reaction mixture, ensuring it does not rise significantly.

    • Continue stirring for at least one hour after the addition is complete to ensure full hydrolysis and neutralization.

  • Verification of Neutralization:

    • Once the reaction has subsided, carefully check the pH of the aqueous layer using pH paper or a pH meter. The target pH should be between 5.5 and 9.5.[11] If the solution is still acidic, add more base dropwise until the desired pH is reached and stable.

  • Waste Segregation:

    • The resulting mixture will consist of two layers: an aqueous layer containing the sodium salt of 6-bromo-1-benzothiophene-2-carboxylic acid, and an organic layer (the solvent used for dissolution).

    • Separate the two layers using a separatory funnel.

    • The organic layer (toluene) must be disposed of in a designated "Halogenated Organic Waste" container, as it is contaminated with the brominated compound.[3][12][9] Never mix halogenated and non-halogenated waste streams to avoid increased disposal costs and complexities.[9]

    • The aqueous layer, now containing the less reactive carboxylate salt, should be placed in a designated "Aqueous Waste" container.

  • Final Disposal:

    • All waste containers must be clearly labeled with their contents, including the words "Hazardous Waste."[12]

    • Arrange for the disposal of the segregated waste streams through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill:

    • For a small spill, absorb the material with an inert absorbent such as vermiculite or sand. Do not use combustible materials like paper towels.

    • Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.

    • For a large spill, evacuate the area and contact your institution's emergency response team.[10]

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][6]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air. If breathing is difficult, administer oxygen.[6][7]

    • Seek immediate medical attention.

By adhering to this detailed protocol, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

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  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 5-Chlorothiophene-2-carbonyl chloride. Retrieved from .

  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 5-Bromo-1-benzothiophene-2-carbonyl chloride. Retrieved from .

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  • Apollo Scientific. (2023, September 4). Safety Data Sheet: 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl chloride. Retrieved from .

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  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
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  • PubChem. (n.d.). 5-Bromothiophene-2-carbonyl chloride.
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  • PubChem. (n.d.). 6-Chloro-1-benzothiophene-2-carboxylic acid.
  • Matrix Fine Chemicals GmbH. (n.d.). 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7. Retrieved from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.